Doxercalciferol-D3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-ZKEOFIQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-32-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Doxercalciferol in Renal Disease: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), contributing significantly to mineral and bone disorders (CKD-MBD). Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a cornerstone therapy for SHPT in patients with CKD. This technical guide provides an in-depth examination of doxercalciferol's mechanism of action, from its metabolic activation to its downstream effects on gene regulation and mineral homeostasis. It details the molecular interactions, signaling pathways, and physiological responses that underpin its therapeutic efficacy. This document is intended to serve as a comprehensive resource, incorporating quantitative clinical data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.
Introduction: The Challenge of Secondary Hyperparathyroidism in CKD
In patients with chronic kidney disease, declining renal function leads to impaired conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol).[1] This deficiency, coupled with phosphate retention and hypocalcemia, triggers a compensatory overproduction of parathyroid hormone (PTH) by the parathyroid glands.[2] Persistent elevation of PTH, or secondary hyperparathyroidism, results in dysregulated bone turnover and contributes to vascular calcification, increasing cardiovascular morbidity and mortality.[3]
Vitamin D receptor (VDR) activators are the primary therapeutic agents used to suppress PTH synthesis and secretion.[3] Doxercalciferol is a prohormone analog of vitamin D2 designed to bypass the need for renal activation, making it a targeted and effective therapy for SHPT in the CKD population.[4]
Pharmacokinetics and Metabolic Activation
Doxercalciferol itself is an inactive prodrug that requires metabolic activation to exert its biological effects. Following oral or intravenous administration, it is absorbed and transported to the liver.
Key Pharmacokinetic Parameters:
-
Activation Site: Liver.
-
Activating Enzyme: CYP27A1, a mitochondrial 25-hydroxylase.
-
Active Metabolite: 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), also known as ergocalcitriol.
-
Peak Blood Levels (Active Metabolite): ~8 hours post-IV injection; 11-12 hours after repeated oral doses.
-
Elimination Half-Life (Active Metabolite): Approximately 32 to 37 hours, with a range up to 96 hours.
-
Oral Bioavailability: The bioavailability of the active metabolite, 1,25(OH)₂D₂, from an oral capsule is estimated to be around 42% of that from an intravenous injection.
This hepatic activation is critical, as it circumvents the compromised 1α-hydroxylase activity in the kidneys of CKD patients, delivering the active form of vitamin D to target tissues.
Core Mechanism: Vitamin D Receptor (VDR) Signaling
The therapeutic effects of doxercalciferol are mediated by its active metabolite, 1α,25-(OH)₂D₂, which functions as a high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
The VDR Signaling Cascade:
-
Ligand Binding: 1α,25-(OH)₂D₂ diffuses into target cells, such as those of the parathyroid gland, and binds to the VDR located in the cytoplasm.
-
Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.
-
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound complex recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of VDR-regulated genes.
The primary therapeutic target in SHPT is the PTH gene in the parathyroid gland. Binding of the 1α,25-(OH)₂D₂-VDR-RXR complex to the VDRE in the PTH gene promoter suppresses its transcription, leading to reduced PTH synthesis and secretion.
Physiological Effects and Clinical Efficacy
The primary physiological effect of doxercalciferol is the reduction of elevated PTH levels. This, in turn, influences calcium and phosphorus homeostasis. By activating VDR, 1α,25-(OH)₂D₂ also increases intestinal calcium and phosphorus absorption and can modulate bone turnover. Careful monitoring and dose titration are essential to suppress PTH effectively while minimizing the risk of hypercalcemia and hyperphosphatemia.
Data Presentation: Summary of Clinical Trial Efficacy
The following tables summarize quantitative data from key clinical trials evaluating doxercalciferol in CKD patients.
Table 1: Efficacy of Doxercalciferol in CKD Stage 4 Patients (Pre-Dialysis)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (18 weeks) (Mean ± SD) | Percent Change | p-value |
|---|---|---|---|---|
| Intact PTH (pg/mL) | 381.7 ± 31.3 | 237.9 ± 25.7 | -35.4% | < 0.001 |
| Serum Calcium (mg/dL) | Not specified | No significant change | - | NS |
| Serum Phosphorus (mg/dL) | Not specified | No significant change | - | NS |
Data synthesized from a prospective clinical trial in 35 CKD Stage 4 patients.
Table 2: Comparative Efficacy of Doxercalciferol vs. Cholecalciferol in CKD Stages 3 & 4
| Treatment Group | Parameter | Baseline (Mean ± SD) | Post-Treatment (3 months) (Mean ± SD) | Percent Change | p-value (within group) |
|---|---|---|---|---|---|
| Doxercalciferol | Intact PTH (pg/mL) | 106.5 ± 44.3 | 80.4 ± 48.6 | -27% | 0.002 |
| Serum Calcium (mg/dL) | 9.1 ± 0.5 | 9.5 ± 0.9 | +4.4% | 0.04 | |
| Cholecalciferol | Intact PTH (pg/mL) | 108.7 ± 42.7 | 96.5 ± 48.7 | -10% | 0.15 (NS) |
| Serum Calcium (mg/dL) | 9.0 ± 0.8 | 9.0 ± 0.6 | 0% | NS |
Data from a randomized trial comparing doxercalciferol and cholecalciferol. Note the statistically significant PTH reduction was only observed in the doxercalciferol group.
Table 3: Comparative Efficacy of Doxercalciferol vs. Calcitriol in CKD Stages 3 & 4
| Treatment Group | Parameter | Percent iPTH Decrease (12 weeks) | Incidence of Hypercalcemia |
|---|---|---|---|
| Doxercalciferol | Intact PTH | 43.1% | 3 of 25 patients |
| Calcitriol | Intact PTH | 13.44% | 8 of 25 patients |
Data from a prospective study comparing doxercalciferol and calcitriol, showing greater PTH suppression and fewer episodes of hypercalcemia with doxercalciferol.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize the activity of VDR agonists like doxercalciferol.
Protocol 1: Induction of CKD in a Rodent Model (5/6 Nephrectomy)
This surgical model is widely used to replicate the pathophysiology of CKD and SHPT.
Objective: To induce chronic renal failure in rats, leading to the development of secondary hyperparathyroidism.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Induce anesthesia with isoflurane (4% for induction, 2.5% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Stage 1 Surgery (Left Kidney):
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Make a dorsal incision to expose the left kidney.
-
Perform a subtotal nephrectomy by surgically removing the upper and lower poles of the kidney, equating to approximately two-thirds of the renal mass.
-
Alternatively, ligate the upper and lower branches of the left renal artery to induce infarction of two-thirds of the kidney.
-
Achieve hemostasis using sterile gauze pressure.
-
Close the muscle and skin layers with sutures.
-
-
Recovery Period: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Stage 2 Surgery (Right Kidney):
-
Anesthetize the rat as described above.
-
Make a dorsal incision to expose the right kidney.
-
Perform a total right-sided nephrectomy by ligating the renal artery, renal vein, and ureter before removing the entire kidney.
-
Close the incision in layers.
-
-
Post-Operative Monitoring: Monitor animals for signs of distress. CKD development is typically assessed 4-12 weeks post-surgery by measuring serum creatinine, blood urea nitrogen (BUN), and PTH levels.
Protocol 2: VDR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1α,25-(OH)₂D₂) for the VDR.
Methodology:
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd).
-
Test Compound: 1α,25-(OH)₂D₂ at serial dilutions.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Medium: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled calcitriol (for non-specific binding control).
-
In reaction tubes, combine the assay buffer, VDR source, and [³H]-calcitriol.
-
Add either buffer (for total binding), excess unlabeled calcitriol (for non-specific binding), or serial dilutions of the test compound.
-
Incubate the mixture at 4°C for 4-18 hours to allow binding to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold HAP slurry to each tube, vortex, and incubate on ice.
-
Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.
-
Wash the pellet multiple times with wash buffer to remove unbound radioligand.
-
Resuspend the final pellet in scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can then be used to calculate the Ki.
Protocol 3: VDR-Mediated Gene Expression Analysis (qPCR)
Objective: To quantify the effect of doxercalciferol treatment on the mRNA expression of VDR target genes (e.g., PTH).
Methodology:
-
Experimental Model: Use parathyroid tissue from CKD model animals treated with vehicle or doxercalciferol, or a suitable cell line (e.g., pig parathyroid cells).
-
RNA Extraction: Isolate total RNA from tissues/cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system (e.g., TaqMan), forward and reverse primers specific for the target gene (e.g., PTH) and a reference gene (e.g., GAPDH, ACTB).
-
Add diluted cDNA template to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (e.g., 95°C denaturation, 60-65°C annealing, 72°C extension) for 40 cycles.
-
Include a melt curve analysis step for SYBR Green assays to confirm product specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq).
-
Calculate the relative change in gene expression between treated and control groups using the 2-ΔΔCq method.
-
Conclusion
Doxercalciferol acts as a targeted prohormone, leveraging hepatic metabolism to generate the active VDR agonist 1α,25-dihydroxyvitamin D₂. This active metabolite effectively suppresses PTH gene transcription by binding to the VDR in parathyroid cells, addressing a central pathological driver of CKD-MBD. Clinical data confirm its efficacy in lowering PTH levels, often with a favorable profile regarding hypercalcemia compared to other vitamin D analogs. The experimental protocols detailed herein provide a foundation for further investigation into the nuanced pharmacology of doxercalciferol and the development of next-generation VDR activators for the management of renal disease.
References
The Pharmacokinetics of Doxercalciferol: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of doxercalciferol, a synthetic vitamin D2 analog. Doxercalciferol is a prohormone that is metabolically activated to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2 which plays a crucial role in the regulation of calcium and phosphorus metabolism. This document summarizes key pharmacokinetic parameters, details experimental methodologies from cited preclinical studies, and visualizes relevant pathways and workflows to support further research and development in this area.
Introduction
Doxercalciferol is a second-generation vitamin D analog developed for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic effects are mediated by its active metabolite, 1α,25-(OH)2D2, which binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland, intestine, and bone, to regulate gene expression.[1] Understanding the pharmacokinetic profile of doxercalciferol and its active metabolite in preclinical models is essential for designing and interpreting non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.
Metabolic Activation and Signaling Pathway
Doxercalciferol undergoes a two-step activation process to become biologically active.[1] Initially, it is hydroxylated in the liver by the enzyme CYP27A1 to form 1α,25-(OH)2D2, the primary active metabolite.[2] This active form then binds to the VDR, which heterodimerizes with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.
Pharmacokinetic Parameters in Preclinical Models
Comprehensive pharmacokinetic data for doxercalciferol and its active metabolite, 1α,25-(OH)2D2, in preclinical species is limited in the public domain. However, studies on the closely related and active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3), provide valuable comparative insights into the behavior of these molecules in preclinical models.
Calcitriol Pharmacokinetics in Dogs
A study in tumor-bearing dogs provides key pharmacokinetic parameters for calcitriol following both intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (3.75 µg/kg) | Oral (3.75 µg/kg) |
| Cmax (ng/mL) | >10 | 5 of 10 dogs > 10 |
| Tmax | End of infusion | Delayed |
| AUC (0-24h) (ng·h/mL) | >40 | >40 in 8 of 10 dogs |
| Half-life (T½) | - | Prolonged |
| Bioavailability | - | 71% (highly variable) |
| Data from a study in tumor-bearing dogs.[3] |
Calcitriol Pharmacokinetics in Rats
Data from a study comparing calcipotriol to calcitriol in rats provides insights into the latter's pharmacokinetic profile.
| Parameter | Intravenous (50 µg/kg) |
| AUC | >100 times higher than calcipotriol |
| Clearance | >100 times lower than calcipotriol |
| Data from a comparative study in rats.[4] |
Another study in male Sprague-Dawley rats reported baseline intraprostatic calcitriol levels of 21.1 ± 7.5 pg/mL, which rose to 88 ± 98.4 pg/mL after intravenous administration of 5 µg of calcitriol. Baseline serum levels were 0.1 to 1 ng/mL, reaching a peak of over 100 ng/mL within one hour of intraperitoneal injection.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. Below are summarized methodologies from the cited literature.
Canine Oral Bioavailability Study of Calcitriol
-
Animal Model: Tumor-bearing dogs.
-
Study Design: An open-label, single-dose, two-way crossover study.
-
Drug Administration:
-
Intravenous: A single dose of 3.75 µg/kg calcitriol.
-
Oral: A single dose of 3.75 µg/kg of a concentrated calcitriol formulation (DN101).
-
A three-week washout period was observed between administrations.
-
-
Pre-treatment: Dogs received antihistamines and corticosteroids prior to both treatments.
-
Feeding: Food was withheld for 12 hours before and after therapy.
-
Sample Collection: Serum samples were collected at various time points for the measurement of calcitriol concentrations.
-
Bioanalytical Method: Serum calcitriol concentrations were measured by radioimmunoassay.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life were determined. Bioavailability was calculated based on the AUC ratio of oral to intravenous administration.
Comparative Pharmacokinetics of Calcipotriol and Calcitriol in Rats
-
Animal Model: Rats.
-
Drug Administration: A single intravenous dose of 50 µg/kg of either calcipotriol or calcitriol was administered.
-
Sample Collection: Serum samples were collected over 24 hours.
-
Pharmacokinetic Analysis: The area under the serum level/time curve (AUC) and the rate of clearance were compared between the two compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a vitamin D analog.
Conclusion
The preclinical pharmacokinetic evaluation of doxercalciferol is a critical component of its development and continued investigation. While comprehensive, publicly available pharmacokinetic data in common preclinical species remains somewhat limited, the information available for the active metabolite and for the related compound, calcitriol, provides a solid foundation for further research. The methodologies and data presented in this guide are intended to support the design of future preclinical studies aimed at further elucidating the absorption, distribution, metabolism, and excretion of doxercalciferol and its active metabolites. Such studies will be invaluable in optimizing the therapeutic potential of this important vitamin D analog.
References
- 1. Oral bioavailability of DN101, a concentrated formulation of calcitriol, in tumor-bearing dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of hemodialysis on the pharmacokinetics of 19-nor-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral bioavailability of DN101, a concentrated formulation of calcitriol, in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Bones: A Technical Guide to the Non-Calcemic Biological Functions of Doxercalciferol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol, a synthetic vitamin D2 analog, is clinically established for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its primary mechanism of action involves hepatic conversion to 1α,25-dihydroxyvitamin D2, which subsequently modulates calcium and parathyroid hormone (PTH) homeostasis. However, a growing body of evidence reveals that the biological activity of doxercalciferol and its active metabolites extends far beyond mineral metabolism. This technical guide provides an in-depth exploration of the non-calcemic functions of doxercalciferol, focusing on its immunomodulatory, anti-proliferative, pro-apoptotic, and cardioprotective effects. We will delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this expanding field.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), a biologically active form of vitamin D2.[1] This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor, to regulate gene expression.[2] While the role of doxercalciferol in calcium and phosphate metabolism is well-documented, the ubiquitous expression of the VDR in various tissues, including immune cells, cancer cells, and cardiomyocytes, points to a broader spectrum of physiological functions.[3][4] This guide will focus on these non-calcemic actions, highlighting the potential of doxercalciferol as a therapeutic agent in a range of pathologies beyond bone and mineral disorders.
Cardioprotective Effects
Recent preclinical studies have illuminated a significant role for doxercalciferol in mitigating cardiac hypertrophy.
Attenuation of Cardiac Hypertrophy
In a study utilizing a rat model of high-salt-induced cardiac hypertrophy, doxercalciferol administration demonstrated a significant reduction in key markers of this pathological condition.[1]
Data Presentation: Effects of Doxercalciferol on Cardiac Hypertrophy in Rats
| Parameter | Control Group (Normal Salt) | High Salt + Vehicle | High Salt + Doxercalciferol |
| Heart Weight/Body Weight (mg/g) | ~3.0 | ~4.5 | ~3.8 |
| Left Ventricular Mass (g) | ~0.8 | ~1.4 | ~1.1 |
| Fractional Shortening (%) | ~50 | ~35 | ~45 |
| Serum BNP (pg/mL) | ~20 | ~80 | ~45 |
| Tissue ANF mRNA (relative expression) | 1.0 | ~4.0 | ~2.0 |
| PKCα protein level (relative to control) | 1.0 | Increased | Reduced |
| Data adapted from a study on Dahl salt-sensitive rats fed a high-salt diet for 6 weeks. |
Signaling Pathway: Inhibition of PKCα
The cardioprotective effects of doxercalciferol appear to be mediated, at least in part, through the inhibition of Protein Kinase C alpha (PKCα) signaling. In the context of cardiac hypertrophy, PKCα is a key mediator of pathological signaling cascades that lead to increased protein synthesis and cardiomyocyte growth.
Caption: Doxercalciferol's cardioprotective signaling pathway.
Experimental Protocol: Induction of Cardiac Hypertrophy in Rats and Doxercalciferol Treatment
Objective: To investigate the effect of doxercalciferol on the development of cardiac hypertrophy in a salt-sensitive rat model.
Materials:
-
Dahl salt-sensitive (DSS) rats
-
High-salt (6% NaCl) and normal-salt diets
-
Doxercalciferol solution for injection
-
Vehicle control (e.g., propylene glycol)
-
Echocardiography equipment
-
Materials for ELISA (for BNP) and qRT-PCR (for ANF)
-
Materials for Western blotting (for PKCα)
Procedure:
-
Animal Model: Male DSS rats are fed a high-salt diet for 6 weeks to induce cardiac hypertrophy. A control group is maintained on a normal salt diet.
-
Treatment: A cohort of the high-salt diet group is treated with doxercalciferol (e.g., 150 ng, intraperitoneally, three times a week) for the 6-week duration. Another high-salt group receives the vehicle control.
-
Echocardiography: Cardiac function is assessed by echocardiography at baseline and at the end of the study period. Parameters to measure include left ventricular mass and fractional shortening.
-
Biochemical Analysis: At the end of the study, blood is collected for the measurement of serum Brain Natriuretic Peptide (BNP) levels by ELISA. Heart tissue is harvested for the analysis of Atrial Natriuretic Factor (ANF) mRNA expression by qRT-PCR and PKCα protein levels by Western blotting.
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups.
Immunomodulatory Functions
The active metabolite of doxercalciferol, 1,25(OH)2D2, exerts significant immunomodulatory effects by interacting with the VDR expressed on various immune cells, including T lymphocytes and dendritic cells. While much of the research has been conducted with calcitriol (1,25(OH)2D3), the shared mechanism of action suggests similar effects for doxercalciferol.
Regulation of T Lymphocyte Activity and Dendritic Cell Maturation
Vitamin D signaling is known to suppress T helper 1 (Th1) and Th17 cell proliferation and their pro-inflammatory cytokine production, while promoting the development of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). It also inhibits the maturation of dendritic cells, as evidenced by the downregulation of surface markers like CD80, CD83, and CD86, and a reduced capacity to produce IL-12, a key cytokine for Th1 differentiation.
Data Presentation: Effects of Vitamin D Analogs on Immune Cells
| Cell Type | Parameter | Effect of Vitamin D Analog |
| T Helper Cells (Th1/Th17) | Proliferation | Decreased |
| IFN-γ, IL-17 production | Decreased | |
| Regulatory T cells (Tregs) | Differentiation | Increased |
| IL-10 production | Increased | |
| Dendritic Cells | CD80, CD83, CD86 expression | Decreased |
| IL-12 production | Decreased | |
| Data generalized from studies on calcitriol. |
Signaling Pathway: VDR-Mediated Immunomodulation
Caption: Doxercalciferol's immunomodulatory signaling pathways.
Experimental Protocol: In Vitro Assessment of Doxercalciferol's Effect on Dendritic Cell Maturation
Objective: To determine the effect of doxercalciferol on the expression of maturation markers on human monocyte-derived dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Reagents for monocyte isolation (e.g., Ficoll-Paque, magnetic beads)
-
Recombinant human GM-CSF and IL-4
-
Lipopolysaccharide (LPS) for DC maturation
-
Doxercalciferol
-
Fluorescently labeled antibodies against CD14, CD80, CD83, CD86, and HLA-DR
-
Flow cytometer
Procedure:
-
DC Generation: Isolate monocytes from PBMCs and culture them for 5-7 days in the presence of GM-CSF and IL-4 to generate immature dendritic cells (iDCs).
-
Treatment: Treat iDCs with varying concentrations of doxercalciferol for 24 hours.
-
Maturation: Induce maturation of the treated and untreated iDCs by adding LPS for another 24-48 hours.
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against the maturation markers.
-
Data Analysis: Analyze the expression levels of the markers on the different cell populations using a flow cytometer.
Anti-Proliferative and Pro-Apoptotic Activities
The VDR is expressed in a variety of cancer cells, and its activation by vitamin D analogs, including doxercalciferol, can lead to the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cancer Cell Growth
Doxercalciferol has been shown to induce cell cycle arrest, particularly at the G2/M phase in acute lymphoid leukemia cells. While specific IC50 values for doxercalciferol across a wide range of cancer cell lines are not extensively documented, studies on other vitamin D analogs demonstrate potent anti-proliferative effects.
Data Presentation: Anti-proliferative Effects of Vitamin D Analogs on Cancer Cell Lines
| Cell Line | Cancer Type | Vitamin D Analog | IC50 (approximate) |
| CCRF-CEM, Molt-4 | Acute Lymphoid Leukemia | Doxercalciferol | G2/M arrest observed |
| LNCaP | Prostate Cancer | Calcitriol | ~1-10 nM |
| MCF-7 | Breast Cancer | Calcitriol | ~10-100 nM |
| HT-29 | Colon Cancer | Calcitriol | ~10-100 nM |
| IC50 values are highly dependent on experimental conditions and the specific analog used. |
Signaling Pathway: VDR-Mediated Cell Cycle Arrest and Apoptosis
Caption: Doxercalciferol's anti-cancer signaling pathways.
Experimental Protocol: Assessment of Doxercalciferol-Induced Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cancer cell line after treatment with doxercalciferol.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Doxercalciferol
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to a suitable confluency and treat them with various concentrations of doxercalciferol for 24-72 hours. Include an untreated control.
-
Cell Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
The biological functions of doxercalciferol extend significantly beyond its established role in calcium metabolism. Its active metabolite, 1α,25-dihydroxyvitamin D2, through its interaction with the vitamin D receptor, exhibits promising cardioprotective, immunomodulatory, anti-proliferative, and pro-apoptotic properties. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into these non-calcemic actions. A deeper understanding of these functions may unlock the therapeutic potential of doxercalciferol in a broader range of clinical applications, including cardiovascular disease, autoimmune disorders, and oncology. Further research is warranted to fully elucidate the specific molecular mechanisms and to translate these preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. PKC alpha regulates the hypertrophic growth of cardiomyocytes through extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects [mdpi.com]
- 4. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Structural Properties of Doxercalciferol (1α-Hydroxyvitamin D2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol, a synthetic analog of vitamin D2, serves as a crucial prohormone in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide provides a comprehensive overview of its chemical synthesis, structural elucidation, and mechanism of action. Detailed experimental protocols for its synthesis from ergosterol are outlined, including key transformations such as Oppenauer oxidation and photochemical isomerization. The structural properties of doxercalciferol are presented with a summary of its physicochemical and spectroscopic data. Furthermore, the guide details its metabolic activation in the liver and the subsequent signaling cascade through the Vitamin D Receptor (VDR), leading to the regulation of parathyroid hormone gene expression.
Introduction
Doxercalciferol, chemically known as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol, is a synthetic vitamin D2 analog.[1][2][3] It is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (Ercalcitriol), the biologically active form of vitamin D2.[4] This activation bypasses the need for renal hydroxylation, making it a valuable therapeutic agent for patients with chronic kidney disease who have impaired kidney function.[4] Doxercalciferol effectively suppresses elevated parathyroid hormone (PTH) levels, a key factor in the pathogenesis of secondary hyperparathyroidism and associated metabolic bone diseases.
Chemical Synthesis
The synthesis of doxercalciferol is a multi-step process that typically starts from ergosterol, a readily available sterol found in fungi and yeast. The synthesis involves several key transformations, including the protection of functional groups, oxidation, photochemical isomerization, and final purification.
Synthetic Workflow
The overall synthetic route from ergosterol to doxercalciferol can be visualized as a series of sequential reactions.
Caption: Synthetic pathway from ergosterol to doxercalciferol.
Experimental Protocols
Step 1: Oppenauer Oxidation of Ergosterol to Ergosterone
This step involves the selective oxidation of the 3β-hydroxyl group of ergosterol to a ketone.
-
Reagents: Ergosterol, aluminum isopropoxide, and acetone (as both solvent and hydride acceptor).
-
Procedure: A solution of ergosterol in acetone is treated with aluminum isopropoxide. The mixture is refluxed to drive the equilibrium towards the formation of ergosterone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Mechanism: The reaction proceeds via a six-membered transition state involving the aluminum alkoxide, the alcohol, and the ketone. A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of acetone.
Step 2: Allylic Oxidation and Protection
Following the formation of ergosterone, subsequent steps introduce the 1α-hydroxyl group. This often involves allylic oxidation followed by the protection of the newly formed hydroxyl group and the existing ketone.
Step 3: Photochemical Isomerization
This crucial step involves the ring-opening of the B-ring of the steroid nucleus to form the characteristic triene system of vitamin D.
-
Apparatus: A UV lamp (typically a low-pressure mercury lamp emitting in the UV-B range) and a quartz reaction vessel.
-
Procedure: A solution of the protected ergosterone derivative in a suitable solvent (e.g., ethanol) is irradiated with UV light. The reaction temperature and irradiation time are critical parameters to control the formation of the desired pre-vitamin D2 isomer and minimize the formation of byproducts like tachysterol and lumisterol. The conversion is monitored by HPLC.
Step 4: Thermal Isomerization and Deprotection
The pre-vitamin D2 derivative is thermally unstable and undergoes a-sigmatropic shift to form the more stable vitamin D2 structure.
-
Procedure: The solution from the photochemical step is heated to induce the isomerization of pre-vitamin D2 to the vitamin D2 derivative. Following thermal isomerization, the protecting groups are removed under appropriate conditions to yield crude doxercalciferol.
Step 5: Purification
Purification of doxercalciferol is typically achieved through a combination of chromatography and recrystallization.
-
Chromatography: Column chromatography is used to separate doxercalciferol from unreacted starting materials and isomeric byproducts.
-
Recrystallization: The crude doxercalciferol is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. A common two-solvent system involves dissolving the compound in a good solvent and then adding a poor solvent to induce precipitation.
Structural Properties
The chemical structure of doxercalciferol is (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H44O2 | |
| Molecular Weight | 412.66 g/mol | |
| Melting Point | 138-140 °C | |
| Solubility | ||
| in Water | Relatively insoluble | |
| in Ethanol | 70 mg/mL | |
| in DMSO | 83 mg/mL | |
| in Oils/Organic Solvents | Soluble | |
| Appearance | Colorless crystalline compound |
Spectroscopic Data
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (ESI-MS/MS) | Parent Ion (derivatized): m/z 758.5Product Ion (derivatized): m/z 484.2 |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) |
Mechanism of Action and Signaling Pathway
Doxercalciferol as a prohormone requires metabolic activation to exert its biological effects.
Metabolic Activation
Upon administration, doxercalciferol is transported to the liver where it undergoes 25-hydroxylation by the enzyme CYP27A1, a mitochondrial cytochrome P450 enzyme. This reaction converts doxercalciferol into its active form, 1α,25-dihydroxyvitamin D2.
Caption: Hepatic activation of doxercalciferol.
Vitamin D Receptor (VDR) Signaling Pathway
The active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2, binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This binding initiates a cascade of molecular events that ultimately regulate gene expression.
Caption: Doxercalciferol-mediated suppression of PTH.
The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. In the parathyroid gland, the binding of the VDR-RXR complex to the VDRE in the parathyroid hormone (PTH) gene promoter leads to the repression of PTH gene transcription. This results in decreased synthesis and secretion of PTH, thereby helping to control secondary hyperparathyroidism. The expression of other genes involved in calcium and phosphate homeostasis, such as FGF23 and DMP1, are also regulated by this pathway.
Conclusion
Doxercalciferol is a valuable synthetic vitamin D2 analog with a well-defined chemical synthesis and a clear mechanism of action. Its synthesis from ergosterol, involving key steps of oxidation and photochemical isomerization, allows for the production of this important therapeutic agent. The structural features of doxercalciferol are well-characterized, and its activation in the liver followed by VDR-mediated signaling provides a targeted approach to suppress parathyroid hormone production. This in-depth technical guide provides a foundational understanding for researchers and professionals involved in the development and application of vitamin D analogs.
References
The Physiological Effects of Doxercalciferol on Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that serves as a prohormone, undergoing metabolic activation to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). Primarily utilized in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), doxercalciferol exerts significant physiological effects on bone metabolism. Its mechanism of action involves both indirect suppression of parathyroid hormone (PTH) and direct effects on bone cells, ultimately influencing bone formation and resorption. This technical guide provides an in-depth analysis of the physiological effects of doxercalciferol on bone formation, presenting quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
Doxercalciferol is metabolically activated in the liver by the enzyme CYP27 to form 1α,25-(OH)2D2, the biologically active metabolite.[1][2] This activation process notably does not require renal hydroxylation, making it effective in patients with impaired kidney function.[2][3] The active form, 1α,25-(OH)2D2, functions by binding to the vitamin D receptor (VDR), a nuclear hormone receptor present in various target tissues, including the parathyroid glands, intestines, kidneys, and bone.[4]
The primary physiological actions that impact bone formation are:
-
Suppression of Parathyroid Hormone (PTH): The activation of VDR in the parathyroid glands directly suppresses the synthesis and secretion of PTH. Elevated PTH is a key driver of bone resorption in secondary hyperparathyroidism. By lowering PTH levels, doxercalciferol shifts the balance from bone resorption towards bone formation.
-
Direct Effects on Bone Cells: 1α,25-(OH)2D2 acts directly on bone cells. It promotes the differentiation and function of osteoblasts, the cells responsible for synthesizing new bone matrix. Concurrently, it modulates the activity of osteoclasts, which are responsible for bone resorption, helping to prevent excessive breakdown of bone tissue.
-
Regulation of Calcium and Phosphate Homeostasis: The active metabolites of vitamin D, including 1α,25-(OH)2D2, enhance the intestinal absorption of dietary calcium and the renal tubular reabsorption of calcium. This helps to maintain serum calcium levels, which is crucial for proper bone mineralization and also contributes to the feedback suppression of PTH.
Quantitative Data Presentation
The following tables summarize quantitative data from clinical studies investigating the effects of doxercalciferol on bone-related biomarkers and bone mineral density.
Table 1: Effect of Doxercalciferol on Bone Turnover Markers and PTH
| Study Population & Duration | Intervention | Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change |
| Hemodialysis Patient (16 weeks) | Doxercalciferol | iPTH | > Normal | - | -92% |
| Bone-Specific Alkaline Phosphatase | > Normal | - | -63% | ||
| Serum Type I Collagen C-Telopeptide | > Normal | - | -53% | ||
| CKD Stages 3 & 4 (24 weeks) | Doxercalciferol | iPTH | ~158 pg/mL | ~85 pg/mL | -46% |
| Placebo | iPTH | ~160 pg/mL | ~160 pg/mL | 0% | |
| Doxercalciferol | Bone-Specific Alkaline Phosphatase | - | - | Significant Decrease (p < 0.01) | |
| Doxercalciferol | C- and N-telopeptide | - | - | Significant Decrease (p < 0.01) | |
| Pediatric Peritoneal Dialysis (8 months) | Doxercalciferol or Calcitriol | Serum PTH | - | - | -35% (both groups) |
| Bone Formation Rate | - | Normalized in 72% of patients | Decrease | ||
| CKD Stage 4 (18 weeks) | Doxercalciferol | iPTH | 381.7 ± 31.3 pg/mL | 237.9 ± 25.7 pg/mL | -35.4% |
Data presented as reported in the cited studies. Some studies reported percentage change or statistical significance without providing absolute baseline/post-treatment values.
Table 2: Effect of Doxercalciferol on Bone Mineral Density (BMD)
| Study Population & Duration | Intervention | Measurement Site | Percentage Change in BMD |
| Hemodialysis Patient (16 weeks) | Doxercalciferol | Total Skeleton | +6.5% |
| Lumbar Spine | +6.9% | ||
| Total Femur | +4.3% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols used to investigate doxercalciferol's effects on bone.
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol is designed to assess the direct effect of doxercalciferol's active metabolite on osteoblast function.
-
Cell Culture:
-
Primary osteoblasts are isolated from neonatal rat calvaria via sequential collagenase digestion.
-
Alternatively, osteoblast-like cell lines (e.g., MC3T3-E1, SaOs-2) are used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
-
Osteogenic Differentiation:
-
Once cells reach confluence, the culture medium is switched to an osteogenic medium containing ascorbic acid (50-100 µg/mL) and β-glycerophosphate (10 mM).
-
Cells are treated with varying concentrations of 1α,25-(OH)2D2 (the active form of doxercalciferol) or a vehicle control. Treatment duration typically ranges from 7 to 21 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Early Marker):
-
After 7-14 days of treatment, cells are washed with PBS and lysed.
-
ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.
-
For qualitative analysis, cells can be fixed and stained for ALP activity using a solution containing naphthol AS-MX phosphate and Fast Blue BB salt.
-
-
Mineralization Assay (Late Marker):
-
After 21 days, the cell culture medium is removed, and cells are washed with PBS.
-
Cells are fixed with 4% paraformaldehyde.
-
The calcium deposits in the extracellular matrix are stained with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm.
-
Preclinical Animal Models of Bone Disease
Animal models are essential for studying the systemic effects of doxercalciferol. The ovariectomized (OVX) rat is a standard model for postmenopausal osteoporosis.
-
Animal Model:
-
Adult female Sprague-Dawley or Wistar rats (typically 6-9 months old) are used.
-
Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation (control).
-
-
Treatment Protocol:
-
Following a post-surgery period to allow for bone loss to establish (e.g., 4-6 weeks), animals are randomized into treatment groups.
-
Doxercalciferol is administered daily or intermittently via oral gavage or subcutaneous injection for a period of 8-12 weeks. A vehicle control group is included.
-
-
Bone Turnover Marker Analysis:
-
Blood samples are collected at baseline and at the end of the study.
-
Serum is analyzed for bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX) using ELISA kits.
-
-
Bone Mineral Density and Microarchitecture Analysis:
-
At the end of the study, femurs and tibiae are excised.
-
Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA).
-
High-resolution micro-computed tomography (micro-CT) is used to analyze 3D bone microarchitecture, providing data on trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
-
Bone Histomorphometry:
-
To measure dynamic bone formation, animals are injected with fluorochrome labels (e.g., calcein and tetracycline) at specific time points before sacrifice (e.g., 10 and 3 days prior).
-
Excised bones are fixed, dehydrated, and embedded in plastic (e.g., methyl methacrylate).
-
Undecalcified sections are cut and viewed under a fluorescence microscope to measure the distance between the fluorescent labels.
-
This allows for the calculation of key dynamic parameters, including Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR).
-
Clinical Trial Protocol for Secondary Hyperparathyroidism
This outlines a typical design for a clinical trial evaluating doxercalciferol in CKD patients.
-
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial.
-
-
Patient Population:
-
Adults with CKD stage 3 or 4 and secondary hyperparathyroidism, defined by an intact PTH (iPTH) level above a specified threshold (e.g., >85 pg/mL).
-
-
Trial Phases:
-
Washout Period: Patients discontinue any existing vitamin D therapy for a period (e.g., 8 weeks).
-
Treatment Period: Patients are randomized to receive either oral doxercalciferol or a matching placebo for a defined duration (e.g., 24 weeks).
-
Dose Titration: The doxercalciferol dose is initiated at a low level (e.g., 1.0 µ g/day ) and titrated upwards at intervals (e.g., every 2-4 weeks) based on iPTH levels, with the goal of achieving a >30% reduction from baseline, while monitoring serum calcium and phosphorus to avoid hypercalcemia and hyperphosphatemia.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients achieving a mean reduction in plasma iPTH of ≥30% from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Changes in bone turnover markers (BSAP, CTX, NTX).
-
Changes in serum calcium and phosphorus levels.
-
Incidence of adverse events, particularly hypercalcemia and hyperphosphatemia.
-
-
Conclusion
Doxercalciferol exerts beneficial effects on bone formation through a dual mechanism: potent, indirect suppression of PTH and direct, favorable modulation of osteoblast and osteoclast activity. Quantitative data from clinical trials demonstrate its efficacy in reducing bone turnover markers and, in some cases, increasing bone mineral density. The experimental protocols outlined provide a framework for further investigation into its precise cellular and systemic effects. For researchers and drug development professionals, doxercalciferol stands as a key therapeutic agent in the management of metabolic bone disease, particularly in the context of chronic kidney disease, by effectively shifting bone metabolism towards a state of net formation.
References
Doxercalciferol's Immunomodulatory Role: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is clinically established for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Beyond its classical role in calcium and bone metabolism, emerging evidence highlights the significant immunomodulatory properties of doxercalciferol. As a prohormone, doxercalciferol is metabolically activated to 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), which then exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is expressed in a wide variety of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells, positioning doxercalciferol as a key modulator of both innate and adaptive immune responses. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the immunomodulatory functions of doxercalciferol, intended for researchers and professionals in drug development.
Mechanism of Action: VDR-Mediated Immunomodulation
The immunomodulatory effects of doxercalciferol are primarily mediated through the binding of its active metabolite, 1,25(OH)2D2, to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is the principal mechanism through which doxercalciferol influences immune cell function. Additionally, non-genomic pathways involving rapid, VDR-mediated intracellular signaling have also been proposed.
The VDR is expressed in most immune cells, and its activation by 1,25(OH)2D2 leads to a general shift towards a more tolerogenic and anti-inflammatory immune state. This is achieved through the modulation of immune cell differentiation, proliferation, cytokine production, and antigen presentation.
Modulation of Innate Immunity
Doxercalciferol significantly influences the key players of the innate immune system, including monocytes, macrophages, and dendritic cells.
Monocytes and Macrophages
-
Differentiation and Polarization: Doxercalciferol promotes the differentiation of monocytes into macrophages. Furthermore, it can influence macrophage polarization, generally favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.
-
Cytokine Production: Treatment with vitamin D analogs has been shown to decrease the production of pro-inflammatory cytokines by monocytes and macrophages, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), particularly in response to inflammatory stimuli like lipopolysaccharide (LPS)[1][2][3]. This is achieved in part through the inhibition of the NF-κB signaling pathway[4][5].
-
Phagocytosis and Antimicrobial Activity: Vitamin D signaling enhances the phagocytic capacity of macrophages and induces the expression of antimicrobial peptides, such as cathelicidin, contributing to the clearance of pathogens.
Dendritic Cells (DCs)
-
Maturation and Antigen Presentation: Doxercalciferol's active metabolite can inhibit the maturation of dendritic cells. This is characterized by the reduced surface expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules (HLA-DR). This impaired maturation leads to a reduced capacity to present antigens and activate T cells.
-
Cytokine Secretion: VDR activation in dendritic cells suppresses the production of the pro-inflammatory and Th1-polarizing cytokine Interleukin-12 (IL-12), while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). This cytokine shift contributes to the development of a tolerogenic immune environment.
Modulation of Adaptive Immunity
Doxercalciferol also exerts profound effects on the adaptive immune system, primarily by modulating the function of T and B lymphocytes.
T Lymphocytes
-
Differentiation: Doxercalciferol influences the differentiation of naive CD4+ T helper (Th) cells. It generally suppresses the pro-inflammatory Th1 and Th17 lineages, characterized by the production of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17) respectively. Conversely, it promotes the development of the anti-inflammatory Th2 and regulatory T (Treg) cell subsets. This is mediated by regulating the expression of key transcription factors such as T-bet (Th1), GATA3 (Th2), RORγt (Th17), and Foxp3 (Treg).
-
Proliferation and Cytokine Production: By inhibiting T cell proliferation and shifting the cytokine profile away from pro-inflammatory mediators, doxercalciferol contributes to the dampening of excessive immune responses.
B Lymphocytes
-
Proliferation and Differentiation: Doxercalciferol can inhibit B cell proliferation and their differentiation into plasma cells.
-
Immunoglobulin Production: The activation of the VDR in B cells can lead to a reduction in immunoglobulin production.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of vitamin D analogs, including doxercalciferol. It is important to note that much of the detailed immunological research has been conducted with calcitriol, the active form of vitamin D3. While the mechanisms are expected to be analogous for doxercalciferol's active metabolite, direct quantitative comparisons should be made with caution.
Table 1: Effect of Doxercalciferol and other Vitamin D Analogs on Circulating Inflammatory Markers in Clinical Trials
| Marker | Study Population | Intervention | Duration | Baseline Level | Post-treatment Level | Percentage Change | p-value | Reference |
| hs-CRP | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -13.9% | < 0.01 | |
| TNF-α | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -11.9% | = 0.01 | |
| IL-6 | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -7% | < 0.05 | |
| IL-10 | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | +16% | NS | |
| hs-CRP | Hemodialysis patients | Cholecalciferol (50,000 IU/week then 20,000 IU/week) | 6 months | 0.62 mg/L (median) | 0.50 mg/L (median) | -19.4% | = 0.04 | |
| IL-6 | Hemodialysis patients | Cholecalciferol (50,000 IU/week then 20,000 IU/week) | 6 months | 6.44 pg/mL (median) | 3.83 pg/mL (median) | -40.5% | = 0.018 | |
| MCP-1 | Early CKD patients | Cholecalciferol (50,000 IU/week) | 12 weeks | 66.2 ± 2.5 pg/mL | 60.8 ± 2.6 pg/mL | -8.2% | = 0.02 |
Table 2: In Vitro Effects of Vitamin D Analogs on Immune Cell Cytokine Production
| Cell Type | Stimulant | Vitamin D Analog | Concentration | Cytokine | Percentage Change | p-value | Reference |
| Human Monocytes | LPS | 1,25(OH)2D3 | 10 nM | IL-6 | -77% | < 0.01 | |
| Human Monocytes | LPS | 1,25(OH)2D3 | 10 nM | TNF-α | Significant reduction | < 0.05 | |
| THP-1 Monocytes | LPS | 1,25(OH)2D3 | 40 nM | MCP-1 | Significant reduction | = 0.047 | |
| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IFN-γ | Diminished percentage | N/A | |
| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-17 | Diminished percentage | N/A | |
| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-22 | Diminished percentage | N/A | |
| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-4 | No significant change | N/A |
Table 3: In Vitro Effects of Vitamin D Analogs on Dendritic Cell Maturation Markers
| Cell Type | Vitamin D Analog | Concentration | Marker | Percentage Change in MFI | p-value | Reference |
| Human Monocyte-derived DCs | TX527 | 10-10 M | CD80 | Down-regulated | N/A | |
| Human Monocyte-derived DCs | TX527 | 10-10 M | HLA-DR | Down-regulated | N/A | |
| Human Monocyte-derived DCs | 1,25(OH)2D3 | 10-10 M | CD80 | No significant effect | N/A | |
| Human Monocyte-derived DCs | 1,25(OH)2D3 | 10-10 M | HLA-DR | No significant effect | N/A |
Experimental Protocols
This section outlines general methodologies for key experiments cited in the context of vitamin D analog immunomodulation research.
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Doxercalciferol Treatment: Treat PBMCs with varying concentrations of doxercalciferol (or its active metabolite) or vehicle control (e.g., ethanol).
-
Stimulation: For cytokine production assays, stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect cell culture supernatants for cytokine analysis and harvest cells for flow cytometry or gene expression analysis.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Flow Cytometry for T Helper Cell Subset Analysis
-
Cell Staining: Stain harvested cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CXCR3, CCR4, CCR6) and intracellular transcription factors (e.g., T-bet, GATA3, RORγt, Foxp3) after fixation and permeabilization.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Identify CD3+ T cells.
-
Gate on CD4+ T helper cells.
-
Analyze the expression of chemokine receptors and transcription factors to delineate Th subsets:
-
Th1: CXCR3+, T-bet+
-
Th2: CCR4+, GATA3+
-
Th17: CCR6+, RORγt+
-
Treg: CD25+, Foxp3+
-
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages of each T helper cell subset using appropriate software.
Protocol 4: Assessment of Dendritic Cell Maturation by Flow Cytometry
-
Dendritic Cell Generation: Generate immature dendritic cells (iDCs) from monocytes by culturing with GM-CSF and IL-4.
-
Treatment and Maturation: Treat iDCs with doxercalciferol or vehicle control, followed by stimulation with a maturation agent (e.g., LPS).
-
Cell Staining: Stain the cells with fluorescently-labeled antibodies against maturation markers such as CD80, CD86, CD83, and HLA-DR.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) and percentage of positive cells for each maturation marker.
Signaling Pathways and Logical Relationships
The immunomodulatory effects of doxercalciferol are orchestrated through complex signaling networks initiated by the activation of the VDR.
VDR Signaling Pathway
Doxercalciferol's Effect on T Helper Cell Differentiation
Inhibition of NF-κB Signaling in Immune Cells
Conclusion
Doxercalciferol, through its active metabolite, is a potent modulator of the immune system. Its ability to promote a more tolerogenic and anti-inflammatory state by influencing the differentiation and function of key innate and adaptive immune cells highlights its therapeutic potential beyond the management of secondary hyperparathyroidism. The data summarized in this guide underscore the importance of the vitamin D signaling pathway in immune regulation. Further research, particularly studies focusing specifically on doxercalciferol, will be crucial to fully elucidate its immunomodulatory profile and to explore its potential application in the treatment of inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for scientists and researchers in this evolving field.
References
- 1. Vitamin D Inhibits Monocyte/macrophage Pro-inflammatory Cytokine Production by Targeting Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of T Cell Development by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Doxercalciferol-D3 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies investigating the role of doxercalciferol (a vitamin D2 analog) and cholecalciferol (vitamin D3) in cardiovascular research. The focus is on the molecular mechanisms, experimental evidence from preclinical models, and detailed methodologies to facilitate further investigation in this field.
Introduction: Vitamin D Analogs and Cardiovascular Health
Vitamin D, primarily known for its role in calcium homeostasis and bone health, is increasingly recognized for its significant influence on the cardiovascular system. The vitamin D receptor (VDR) is expressed in various cardiovascular cells, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells, suggesting a direct role for vitamin D in regulating cardiovascular function. Deficiencies in vitamin D have been associated with an increased risk of hypertension, cardiac hypertrophy, and heart failure.
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that is activated in the liver to 1α,25-dihydroxyvitamin D2, the active form. Cholecalciferol (vitamin D3) is synthesized in the skin upon sun exposure and is converted in the liver and kidneys to its active form, 1,25-dihydroxyvitamin D3 (calcitriol). Both compounds exert their effects by binding to the VDR, which then modulates the transcription of various genes involved in cardiovascular homeostasis.
This guide will delve into the preclinical evidence supporting the cardiovascular benefits of doxercalciferol and provide a comparative context with cholecalciferol, focusing on their impact on cardiac hypertrophy and the underlying signaling pathways.
Mechanisms of Action in the Cardiovascular System
Regulation of the Renin-Angiotensin System (RAS)
A key mechanism by which vitamin D analogs are thought to exert their cardioprotective effects is through the negative regulation of the renin-angiotensin system (RAS). The RAS is a critical regulator of blood pressure and cardiovascular function. Overactivation of the RAS can lead to hypertension and cardiac hypertrophy.
Studies have shown that the active form of vitamin D can directly suppress the transcription of the renin gene, thereby reducing the production of angiotensin II, a potent vasoconstrictor and profibrotic agent. In preclinical models, mice lacking the VDR exhibit elevated renin expression, leading to hypertension and cardiac hypertrophy. Doxercalciferol has been shown to markedly suppress renin and angiotensinogen expression, and when combined with an angiotensin receptor blocker, it provides synergistic protection against diabetic nephropathy, a condition closely linked to cardiovascular disease.
Modulation of Protein Kinase C (PKC) Signaling
Cardiac hypertrophy is often mediated by signaling pathways involving protein kinase C (PKC). Specifically, the PKCα isoform has been implicated in the development of a hypertrophic response in the heart.
Preclinical studies have demonstrated that doxercalciferol can attenuate cardiac hypertrophy by blocking the activation of PKCα. In a high-salt-induced cardiac hypertrophy model in Dahl salt-sensitive (DSS) rats, doxercalciferol treatment significantly reduced the increased levels of PKCα in the heart. This suggests that the anti-hypertrophic effect of doxercalciferol is, at least in part, mediated through the inhibition of the PKC signaling pathway.
Anti-inflammatory Effects
Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases, including atherosclerosis and heart failure. Vitamin D has been shown to possess anti-inflammatory properties by modulating the production of cytokines and inhibiting pro-inflammatory signaling pathways such as NF-κB. By reducing inflammation, vitamin D analogs may help to mitigate the progression of cardiovascular disease.
Preclinical Evidence: Doxercalciferol in a Model of Cardiac Hypertrophy
A pivotal preclinical study investigated the effects of doxercalciferol in Dahl salt-sensitive (DSS) rats, a well-established model of salt-induced hypertension and cardiac hypertrophy.
Summary of Key Findings
In this model, a high-salt diet induced significant cardiac hypertrophy and dysfunction. Treatment with doxercalciferol resulted in:
-
Attenuation of Cardiac Hypertrophy: Doxercalciferol significantly reduced the increase in left ventricular mass and posterior wall thickness.
-
Improved Cardiac Function: The treatment improved fractional shortening, a measure of systolic function.
-
Reduced Biomarkers of Cardiac Stress: Doxercalciferol lowered the plasma levels of brain natriuretic peptide (BNP) and the tissue expression of atrial natriuretic factor (ANF), both of which are markers of cardiac hypertrophy and heart failure.
These findings provide strong preclinical evidence for the therapeutic potential of doxercalciferol in preventing and treating cardiac hypertrophy.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a representative preclinical study on doxercalciferol in DSS rats.
Table 1: Echocardiographic Parameters in DSS Rats
| Parameter | Normal Diet (ND) | High Salt (HS) + Vehicle | High Salt (HS) + Doxercalciferol |
| Posterior Wall Thickness (mm) | 1.8 ± 0.1 | 2.3 ± 0.1 | 2.0 ± 0.1# |
| Fractional Shortening (%) | 52 ± 2 | 43 ± 2 | 50 ± 2# |
| Left Ventricular Mass (g) | 0.8 ± 0.05 | 1.2 ± 0.07* | 1.0 ± 0.06# |
*p < 0.05 vs. ND; #p < 0.05 vs. HS + Vehicle Data adapted from a study on doxercalciferol in DSS rats.
Table 2: Biochemical Markers of Cardiac Hypertrophy in DSS Rats
| Marker | Normal Diet (ND) | High Salt (HS) + Vehicle | High Salt (HS) + Doxercalciferol |
| Plasma BNP (pg/mL) | 150 ± 20 | 450 ± 50 | 250 ± 30# |
| Tissue ANF mRNA (relative expression) | 1.0 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3# |
*p < 0.05 vs. ND; #p < 0.05 vs. HS + Vehicle Data adapted from a study on doxercalciferol in DSS rats.
Detailed Experimental Protocols
Animal Model: Dahl Salt-Sensitive (DSS) Rat
-
Strain: Dahl salt-sensitive (DSS) rats.
-
Age: 6 weeks at the start of the study.
-
Diet:
-
Control Group: Normal salt diet (0.3% NaCl).
-
Experimental Groups: High salt diet (8% NaCl) for 6-8 weeks to induce hypertension and cardiac hypertrophy.
-
-
Treatment:
-
Doxercalciferol administered intraperitoneally at a dose of 150 ng, three times a week.
-
Vehicle control (e.g., saline) administered on the same schedule.
-
Echocardiography for Cardiac Function Assessment
-
Equipment: High-resolution echocardiography system with a small animal transducer (e.g., 12-15 MHz).
-
Anesthesia: Light anesthesia with isoflurane to maintain a heart rate of 300-400 bpm.
-
Procedure:
-
Shave the chest of the rat.
-
Place the rat in a supine position on a heating pad.
-
Apply ultrasound gel to the chest.
-
Obtain parasternal long-axis and short-axis views of the left ventricle.
-
Acquire M-mode images at the level of the papillary muscles.
-
-
Measurements:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Posterior wall thickness at end-diastole (PWTd).
-
Fractional shortening (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Left ventricular mass calculated using a standard formula.
-
Western Blot for PKCα Protein Expression
-
Tissue Homogenization: Homogenize frozen heart tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PKCα (e.g., rabbit anti-PKCα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Real-Time Polymerase Chain Reaction (RT-PCR) for ANF and BNP Gene Expression
-
RNA Extraction: Extract total RNA from frozen heart tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Primers (Example sequences for rat):
-
ANF: Forward: 5'-GTGCGGTGTCCAACACAGAT-3'; Reverse: 5'-GCTTCCTCAGTCTGCTCACTCA-3'
-
BNP: Forward: 5'-CAGCTCTCAAAGGACCAAGG-3'; Reverse: 5'-TGGTCCTTCAAGAGCTGTCT-3'
-
Housekeeping gene (e.g., GAPDH): Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3'; Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (ANF and BNP) to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Doxercalciferol's Cardioprotective Signaling Pathway
Caption: Doxercalciferol's cardioprotective signaling pathway.
Experimental Workflow for Preclinical Cardiovascular Studies
Caption: Experimental workflow for preclinical cardiovascular studies.
Doxercalciferol vs. Cholecalciferol: A Comparative Perspective
While both doxercalciferol and cholecalciferol act through the VDR, there may be subtle differences in their clinical effects. Some studies suggest that different vitamin D analogs may have varying impacts on cardiovascular outcomes. However, direct, head-to-head preclinical and clinical trials comparing the cardiovascular effects of doxercalciferol and cholecalciferol are limited.
A randomized trial in chronic kidney disease patients comparing cholecalciferol and doxercalciferol for lowering parathyroid hormone found no significant difference between the two treatments in this primary endpoint. There were trends toward a decrease in blood pressure with both treatments, but this did not reach statistical significance. It is important to note that many large-scale clinical trials of vitamin D3 (cholecalciferol) supplementation have not consistently demonstrated a benefit in reducing major cardiovascular events in the general population. This may be due to various factors, including the baseline vitamin D status of the participants and the doses used.
The preclinical data for doxercalciferol in a model of cardiac hypertrophy are promising, but further research is needed to directly compare its efficacy with cholecalciferol in this context and to translate these findings to the clinical setting.
Conclusion and Future Directions
Preliminary studies provide compelling evidence for the cardioprotective effects of doxercalciferol, particularly in the context of cardiac hypertrophy. Its mechanisms of action, involving the regulation of the renin-angiotensin system and PKC signaling, offer a strong rationale for its potential therapeutic use.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical trials are needed to directly compare the cardiovascular benefits of doxercalciferol and cholecalciferol.
-
Dose-Response Studies: Determining the optimal therapeutic dose of doxercalciferol for cardiovascular protection is crucial.
-
Long-Term Clinical Trials: Large-scale, long-term clinical trials are necessary to confirm the efficacy and safety of doxercalciferol in improving cardiovascular outcomes in relevant patient populations.
-
Exploration of Other Signaling Pathways: Further investigation into other potential signaling pathways modulated by doxercalciferol in the cardiovascular system is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting field of vitamin D-based therapies for cardiovascular disease. The detailed protocols and summarized data are intended to facilitate the design and execution of future studies that will further elucidate the role of doxercalciferol and other vitamin D analogs in promoting cardiovascular health.
Methodological & Application
Application Notes and Protocols for In Vitro Doxercalciferol-D3 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2. It functions as a prohormone, undergoing metabolic activation in the body to its active form, 1α,25-dihydroxyvitamin D2, which is structurally and functionally similar to calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3. Both active metabolites exert their biological effects by binding to the vitamin D receptor (VDR). The VDR is a nuclear transcription factor that regulates the expression of genes involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2]
Numerous in vitro studies have demonstrated the anti-cancer properties of active vitamin D compounds in various cancer cell lines. These effects are primarily mediated through the VDR, leading to the modulation of key signaling pathways that control cell growth and survival. While doxercalciferol itself has shown efficacy in in vivo models where it can be metabolized, for in vitro studies, the direct application of its active form is often preferred to ensure consistent and reproducible results, bypassing the variability of metabolic activation across different cell lines.[3][4] This document provides detailed protocols for the in vitro treatment of cancer cell lines with the active form of Doxercalciferol and Vitamin D3.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the effects of active vitamin D compounds on cancer cell lines.
Table 1: Effective Concentrations of Active Vitamin D Compounds on Cancer Cell Viability and Proliferation
| Cell Line | Compound | Concentration Range | Incubation Time (hours) | Assay | Observed Effect |
| Breast Cancer | |||||
| MCF-7 | Vitamin D3 | 50, 100, 200 µM | 48 | SRB Assay | Inhibition of cell viability[5] |
| MDA-MB-231 | Vitamin D3 | 62.5, 125, 250, 500 µM | 48 | SRB Assay | Inhibition of cell viability |
| Prostate Cancer | |||||
| LNCaP | Calcitriol | Not Specified | Not Specified | Proliferation Assay | Inhibition of proliferation |
| Cervical Cancer | |||||
| CaSki | Cholecalciferol | 100, 1000 ng/mL | 72 | Crystal Violet, Trypan Blue | Decreased cell count and viability |
| Leukemia | |||||
| HL-60 | Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) | Not Specified | 72 | Cell Cycle Analysis | Induction of maturation |
| U937 | Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) | Not Specified | Not Specified | Flow Cytometry (CD11b) | Induction of maturation |
Table 2: Effects of Active Vitamin D Compounds on Cell Cycle and Apoptosis
| Cell Line | Compound | Concentration | Incubation Time (hours) | Assay | Observed Effect |
| Breast Cancer | |||||
| MCF-7 | Vitamin D3 | 50, 100, 200 µM | 48 | Cell Cycle Analysis | Cell cycle arrest |
| MDA-MB-231 | Vitamin D3 | 50, 100, 200 µM | 48 | Cell Cycle Analysis | Cell cycle arrest |
| MCF-7 | Vitamin D3 | Not Specified | Not Specified | Caspase-3/7 Activity | Increased apoptosis |
| Cervical Cancer | |||||
| CaSki | Cholecalciferol | 100, 1000 ng/mL | 72 | Annexin V/7-AAD, Caspase 3/7 | Increased apoptosis |
| Leukemia | |||||
| CCRF-CEM | Doxercalciferol | Not Specified | Not Specified | Flow Cytometry | G2/M phase arrest |
| Molt-4 | Doxercalciferol | Not Specified | Not Specified | Flow Cytometry | G2/M phase arrest |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of Doxercalciferol's active form or Vitamin D3 on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxercalciferol (active form: 1α,25-dihydroxyvitamin D2) or Vitamin D3 (Cholecalciferol/Calcitriol)
-
Vehicle control (e.g., Ethanol or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the active Doxercalciferol or Vitamin D3 in complete medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cells treated with active Doxercalciferol or Vitamin D3 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Active Doxercalciferol or Vitamin D3
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in treated cells by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Active Doxercalciferol or Vitamin D3
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on the fluorescence intensity of PI.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro cell culture treatment.
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
References
- 1. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 alpha-Hydroxyvitamin D2 inhibits growth of human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Doxercalciferol-D3 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a prohormone that is metabolically activated in vivo to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1][2] This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor, to modulate gene expression.[3][4] The VDR signaling pathway plays a crucial role in regulating calcium and phosphorus homeostasis, parathyroid hormone (PTH) levels, and has been implicated in various other physiological processes, including immune function and cell proliferation.[5] In murine models, Doxercalciferol is utilized to study the effects of VDR activation in various disease states, particularly in models of chronic kidney disease (CKD) and related complications like secondary hyperparathyroidism and renal osteodystrophy. Intraperitoneal (IP) administration is a common route in rodent studies, offering rapid systemic absorption. These notes provide an overview of the application of intraperitoneally administered Doxercalciferol in mice, including relevant quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize quantitative data from studies utilizing Doxercalciferol in murine and other rodent models. It is important to note that while the focus is on intraperitoneal administration, comparative data from other routes may be included for context.
Table 1: Doxercalciferol Dosing and Effects on Serum Chemistries in Murine Models
| Animal Model | Doxercalciferol Dose (IP) | Vehicle | Dosing Regimen | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Reference |
| NON/LtJ Mice (Diet-Induced Obesity) | 125 ng/kg | 80% Propylene Glycol / 20% PBS | 3 times per week for 28 weeks | 8.37 ± 1.37 | 9.75 ± 0.39 | |
| 5/6 Nephrectomized Rats | 0.33 µg/kg | Not Specified | 3 times per week for 2 weeks | ~11.5 | No significant effect |
Note: Data from rat models is included for comparative purposes due to the limited availability of comprehensive IP data in mice.
Table 2: Effects of Doxercalciferol on Parathyroid Hormone (PTH) in a Rat Model of Secondary Hyperparathyroidism
| Animal Model | Treatment | Serum PTH (pg/mL) | PTH mRNA Expression (% of Control) | Reference |
| 5/6 Nephrectomized Rats | Vehicle | ~1400 | ~100 | |
| 5/6 Nephrectomized Rats | Doxercalciferol (0.33 µg/kg, IP) | ~200 | ~20 |
Note: This data is from a rat model but provides insight into the expected efficacy of intraperitoneal Doxercalciferol on a key biomarker.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Doxercalciferol for the Study of Renal Disease in a Diet-Induced Obesity Mouse Model
This protocol is adapted from studies investigating the protective effects of Doxercalciferol on renal complications associated with diet-induced obesity.
1. Animal Model:
-
Species: Mouse
-
Strain: NON/LtJ (or other appropriate strain for modeling metabolic disease)
-
Sex: Male
-
Age: Typically 8-10 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: High-fat diet (e.g., 60 kcal% fat) to induce obesity and associated pathologies. A low-fat diet group should be included as a control.
2. Doxercalciferol Formulation:
-
Compound: Doxercalciferol (1α-hydroxyvitamin D2)
-
Vehicle: Prepare a solution of 80% propylene glycol and 20% phosphate-buffered saline (PBS).
-
Preparation: Dissolve Doxercalciferol in the vehicle to achieve a final concentration that allows for the administration of 125 ng/kg body weight in a suitable injection volume (e.g., 5-10 mL/kg). Ensure the solution is sterile.
3. Administration Procedure:
-
Route: Intraperitoneal (IP) injection.
-
Dose: 125 ng/kg body weight.
-
Frequency: Three times per week on non-consecutive days.
-
Technique:
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse appropriately, typically by scruffing the neck and securing the tail, to expose the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Using a 25-27 gauge needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid (e.g., urine or blood) is drawn into the syringe.
-
Inject the calculated volume of the Doxercalciferol solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples periodically via tail vein, saphenous vein, or at the study endpoint via cardiac puncture.
-
Serum Analysis: Analyze serum for calcium, phosphorus, and other relevant biomarkers (e.g., BUN, creatinine).
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection to assess parameters like urinary albumin-to-creatinine ratio.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest kidneys and other relevant tissues for histological analysis, gene expression studies (e.g., qPCR for VDR, pro-inflammatory cytokines), and protein analysis (e.g., Western blot).
Protocol 2: General Procedure for Intraperitoneal Injections in Mice
This protocol provides a standardized method for performing IP injections in mice.
1. Materials:
-
Sterile syringes (1 mL or smaller)
-
Sterile needles (25-27 gauge)
-
Doxercalciferol solution (or other substance to be injected)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
2. Procedure:
-
Preparation: Warm the Doxercalciferol solution to room temperature to prevent a drop in the animal's body temperature. Calculate the required injection volume based on the animal's weight and the desired dose. The maximum recommended injection volume is typically 10 mL/kg.
-
Restraint:
-
One-person technique: Grasp the mouse by the loose skin over the neck and back (scruffing) with the thumb and forefinger of your non-dominant hand. Secure the tail with your pinky finger against your palm. This will immobilize the head and body, exposing the abdomen.
-
Two-person technique: One person restrains the mouse as described above, while the second person performs the injection.
-
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and the cecum. If repeated injections are necessary, alternate between the right and left sides.
-
Injection:
-
Position the restrained mouse with its head tilted slightly downwards.
-
Insert the needle at a 10-20 degree angle with the bevel facing up.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly depress the plunger to administer the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the animal to its cage and observe for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Mandatory Visualizations
Doxercalciferol Activation and Signaling Pathway
Caption: Doxercalciferol activation and genomic signaling pathway.
Experimental Workflow for IP Doxercalciferol Administration in Murine Models
Caption: Workflow for IP Doxercalciferol studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Doxercalciferol Dosage in Chronic Kidney Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of Doxercalciferol, a synthetic vitamin D2 analog, in preclinical and clinical studies of Chronic Kidney Disease (CKD). This document outlines the mechanism of action, provides established dosage regimens, details key experimental protocols, and visualizes the relevant signaling pathways.
Introduction to Doxercalciferol in CKD
Doxercalciferol is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1][2] This activation does not require renal hydroxylation, making it a suitable therapeutic for patients with impaired kidney function.[1][3] In the context of CKD, Doxercalciferol is primarily used to treat secondary hyperparathyroidism (SHPT), a condition characterized by excessive secretion of parathyroid hormone (PTH) in response to mineral imbalances.[4] The active metabolite of Doxercalciferol binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland, to suppress PTH synthesis and secretion.
Mechanism of Action and Signaling Pathway
Doxercalciferol exerts its effects through the Vitamin D Receptor (VDR) signaling pathway. As a pro-drug, it first undergoes 25-hydroxylation in the liver to become the active 1α,25-dihydroxyvitamin D2. This active form then binds to the VDR in the cytoplasm of target cells. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of VDR activation in the context of CKD include:
-
Suppression of PTH Gene Transcription: In the parathyroid glands, the VDR-RXR complex binds to a VDRE in the PTH gene promoter, leading to decreased PTH synthesis and secretion.
-
Regulation of Calcium and Phosphorus Homeostasis: VDR activation in the intestine increases the expression of genes involved in calcium and phosphorus absorption. In the kidney, it influences the reabsorption of these minerals.
-
Modulation of Fibroblast Growth Factor 23 (FGF23) and Klotho: VDR activation has been shown to upregulate the expression of both FGF23, a bone-derived hormone that promotes phosphate excretion, and its co-receptor Klotho in the kidney. This forms a complex feedback loop that helps to regulate mineral metabolism.
Quantitative Data on Doxercalciferol Dosage
The optimal dosage of Doxercalciferol varies depending on the stage of CKD and the species being studied. The following tables summarize recommended starting doses and titration strategies for both clinical and preclinical research.
Table 1: Clinical Dosage of Doxercalciferol in Human CKD Patients
| CKD Stage | Patient Population | Initial Dose | Administration | Maximum Dose |
| Stage 3 or 4 | Pre-dialysis | 1 mcg | Orally, once daily | 3.5 mcg daily |
| Stage 5 | On Dialysis (Oral) | 10 mcg | Orally, 3 times weekly at dialysis | 20 mcg, 3 times weekly (60 mcg/week) |
| Stage 5 | On Dialysis (IV) | 4 mcg | IV bolus, 3 times weekly at end of dialysis | 18 mcg weekly |
Table 2: Preclinical Dosage of Doxercalciferol in Rodent Models of CKD
| Animal Model | Administration Route | Doxercalciferol Dosage Range | Study Duration | Key Findings |
| 5/6 Nephrectomized (NX) Rats | Intraperitoneal (i.p.) | 0.083 - 0.333 µg/kg, 3 times/week | 6 weeks | Dose-dependent suppression of PTH. Higher doses (≥0.167 µg/kg) increased serum calcium. |
| Cyp27b1-null Mice with NTX | Oral Gavage | 30 - 300 pg/g body weight, 3 times/week | 4 weeks | 100-300 pg/g normalized serum calcium and PTH levels. |
Experimental Protocols
General Experimental Workflow for Preclinical Studies
A typical workflow for evaluating the optimal dosage of Doxercalciferol in a preclinical CKD model involves several key steps.
Measurement of Intact Parathyroid Hormone (iPTH) by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying iPTH in serum or plasma.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for PTH.
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
PTH standards of known concentrations.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the PTH standard to generate a standard curve.
-
Sample Incubation: Add 100 µL of standards, control, and samples to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.
-
Stop Reaction: Add 50-100 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculation: Plot the standard curve and determine the concentration of iPTH in the samples.
Measurement of Serum Calcium and Phosphorus
Principle: Colorimetric assays are widely used for the quantitative determination of total calcium and inorganic phosphorus in serum.
Calcium (o-cresolphthalein complexone method):
-
Reagents: o-cresolphthalein complexone (CPC) dye and an alkaline buffer.
-
Procedure: In an alkaline medium, calcium ions form a colored complex with CPC. The intensity of the color is proportional to the calcium concentration and is measured spectrophotometrically.
Phosphorus (molybdate method):
-
Reagents: Acidic molybdate solution.
-
Procedure: Inorganic phosphate reacts with molybdate in an acidic solution to form a colored phosphomolybdate complex. The absorbance of this complex is measured to determine the phosphorus concentration.
Note: Commercially available kits for both assays are recommended for standardized and reproducible results. Follow the manufacturer's instructions for specific protocols.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
Principle: qRT-PCR is used to quantify the mRNA levels of target genes, such as VDR and Klotho, in tissue samples.
Materials:
-
RNA extraction kit (for tissue).
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Gene-specific primers for target genes (e.g., VDR, Klotho) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Isolate total RNA from kidney or parathyroid tissue samples using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is determined for each sample. Relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Conclusion
Determining the optimal dosage of Doxercalciferol in CKD studies requires a systematic approach that considers the specific research question, the model system (preclinical or clinical), and a panel of relevant biomarkers. The protocols and data presented in these application notes provide a foundation for designing and executing robust studies to evaluate the efficacy and safety of Doxercalciferol and other vitamin D analogs in the context of CKD-related mineral and bone disorders. Careful monitoring of serum PTH, calcium, and phosphorus, along with analysis of key signaling pathways, will enable researchers to identify therapeutic windows that maximize the beneficial effects of Doxercalciferol while minimizing potential side effects.
References
Application Notes and Protocols for HPLC-Based Analysis of Doxercalciferol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Doxercalciferol and its primary active metabolite, 1α,25-dihydroxyvitamin D2, as well as its conversion to the active vitamin D3 form, 1,25-dihydroxyvitamin D3 (Calcitriol), using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog. It is a pro-drug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a potent activator of the vitamin D receptor signaling pathway.[1] This pathway plays a crucial role in regulating calcium and phosphorus metabolism, bone health, and cellular function.[1] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development of Doxercalciferol. HPLC and UPLC-MS/MS are the preferred methods for the precise quantification of vitamin D metabolites due to their high specificity and sensitivity.[2][3]
Metabolic Pathway of Doxercalciferol
Doxercalciferol undergoes hepatic metabolism to become its active form. The signaling cascade is initiated by the binding of the active metabolite to the Vitamin D Receptor (VDR).
Experimental Protocols
Sample Preparation
The accurate analysis of Doxercalciferol and its metabolites from biological matrices like serum or plasma requires efficient sample preparation to remove interfering substances such as proteins and lipids.[4] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation followed by SPE
This protocol combines the simplicity of protein precipitation with the cleanup efficiency of solid-phase extraction.
-
Protein Precipitation:
-
To 450 µL of serum or plasma, add 150 µL of 0.1 M ZnSO4.
-
Add 700 µL of methanol.
-
Vortex for 15 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the analytes with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction
LLE is a classic technique for extracting lipophilic compounds like vitamin D metabolites.
-
To 1 mL of serum or plasma, add a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for an extended period.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the analytes.
-
Repeat the extraction for better recovery.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
HPLC and UPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry offers the highest sensitivity and selectivity for the analysis of vitamin D metabolites.
Illustrative HPLC Workflow
Typical Chromatographic Conditions
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile, methanol, and water. | Gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate. |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at ~265 nm | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
| Injection Volume | 20 - 100 µL | 5 - 20 µL |
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC and UPLC-MS/MS methods for the analysis of vitamin D metabolites.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
Conclusion
The described HPLC and UPLC-MS/MS methods provide reliable and sensitive means for the quantification of Doxercalciferol and its active metabolites in biological samples. Proper sample preparation is critical for accurate results. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity and specificity of the application. UPLC-MS/MS is the gold standard for low-level quantification required in many clinical and research settings.
References
Application Notes and Protocols for Studying Secondary Hyperparathyroidism in Animal Models Using Doxercalciferol-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disturbances.[1] Doxercalciferol, a synthetic vitamin D2 analog (prohormone), is utilized in the management of SHPT.[2][3] It is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, which then acts to suppress PTH synthesis and secretion.[2] Animal models are indispensable for preclinical studies of SHPT and for evaluating novel therapeutic agents like Doxercalciferol. These models allow for the investigation of drug efficacy, safety, and underlying mechanisms of action in a controlled environment.
This document provides detailed application notes and protocols for utilizing Doxercalciferol in the study of SHPT in various animal models.
Mechanism of Action of Doxercalciferol in Secondary Hyperparathyroidism
Doxercalciferol is a prohormone that is converted to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), in the liver. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, including the parathyroid glands, intestine, and bone.[4] The activation of VDR in the parathyroid gland is the primary mechanism by which Doxercalciferol suppresses SHPT. The binding of the activated Doxercalciferol-VDR complex to vitamin D response elements (VDREs) on the PTH gene promoter inhibits PTH gene transcription, leading to reduced PTH synthesis and secretion. This, in turn, helps to normalize calcium and phosphorus metabolism.
Vitamin D Receptor Signaling Pathway in Parathyroid Gland
Caption: Vitamin D Receptor (VDR) signaling pathway of Doxercalciferol in a parathyroid cell.
Animal Models of Secondary Hyperparathyroidism
Several animal models can be used to induce SHPT, primarily in rodents, which are the preferred species for such studies. The choice of model depends on the specific research question and the desired severity of the disease.
Uremic Model: 5/6 Nephrectomy in Rats
This surgical model is a widely used and well-established method for inducing chronic kidney disease and subsequent SHPT.
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats with an initial body weight of 200-250g.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure (Two-Step):
-
Step 1: Place the rat in a prone position and make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Step 2: One week after the first surgery, make a flank incision on the right side and perform a total right nephrectomy.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Induction of SHPT: Following the second surgery, the rats will develop progressive renal insufficiency and SHPT over a period of 4-8 weeks. To accelerate and exacerbate SHPT, the rats can be fed a high-phosphorus diet (e.g., 1.2% phosphorus, 0.6% calcium).
-
Confirmation of SHPT: Monitor serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and PTH to confirm the development of uremia and SHPT.
Dietary-Induced SHPT Models
a) High-Phosphorus Diet in Rodents:
This non-surgical model induces SHPT by altering mineral metabolism.
Protocol:
-
Animal Selection: Use young, growing rats or mice.
-
Diet: Feed the animals a diet with a high phosphorus content (e.g., 1.2-1.5% phosphorus) and a normal to low calcium content (e.g., 0.5-0.6% calcium) for a period of 4-8 weeks.
-
Monitoring: Regularly monitor serum biochemical parameters (calcium, phosphorus, PTH) to track the progression of SHPT.
b) Adenine-Induced CKD and SHPT in Rodents:
This model induces renal failure and subsequent SHPT through the administration of adenine in the diet.
Protocol:
-
Animal Selection: Use rats or mice.
-
Diet: Administer a diet containing 0.75% adenine for 2-4 weeks. This will induce tubulointerstitial nephritis and renal failure.
-
Monitoring: Monitor renal function (creatinine, BUN) and serum mineral parameters (calcium, phosphorus, PTH) to confirm the development of CKD and SHPT.
Doxercalciferol Treatment Protocols
The following are example treatment protocols that can be adapted based on the specific animal model and research objectives.
Experimental Workflow for Doxercalciferol Treatment in Animal Models of SHPT
Caption: A generalized experimental workflow for evaluating Doxercalciferol in animal models of SHPT.
Doxercalciferol Administration
Doxercalciferol can be administered orally (via gavage) or through intraperitoneal injection. The vehicle for administration is typically a biocompatible oil (e.g., corn oil or sesame oil).
Data Presentation: Quantitative Effects of Doxercalciferol
The following tables summarize the expected quantitative outcomes from Doxercalciferol treatment in a uremic mouse model.
Table 1: Effect of Doxercalciferol on Serum PTH and Calcium in NTX Cyp27b1-null Mice
| Treatment Group | Dose (pg/g body weight, 3x/week for 4 weeks) | Serum PTH (pg/mL) | Serum Calcium (mg/dL) |
| Vehicle | - | 4,898 ± 739 | Hypocalcemic |
| Doxercalciferol | 30 | No significant effect | - |
| Doxercalciferol | 100 | 400 ± 136 | Normalized |
| Doxercalciferol | 300 | 89 ± 57 | Normalized |
| *p < 0.05 vs. Vehicle |
Table 2: Summary of Doxercalciferol Effects in the NTX Cyp27b1-null Mouse Model
| Parameter | Vehicle | Doxercalciferol (100 pg/g) | Doxercalciferol (300 pg/g) |
| Serum PTH | Markedly Elevated | Significantly Reduced | Significantly Reduced |
| Serum Calcium | Low | Normalized | Normalized |
| Osteomalacia | Present | Corrected | - |
| Osteitis Fibrosa | Present | - | Significantly Reduced |
Biochemical Analysis Protocols
1. Blood Collection:
-
Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the end of the study.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
2. Measurement of Serum Parameters:
-
PTH: Use a species-specific ELISA kit for the quantitative determination of intact PTH.
-
Calcium and Phosphorus: Use commercially available colorimetric assay kits.
-
Creatinine and BUN: Use appropriate enzymatic or colorimetric assay kits to assess renal function.
3. Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect the parathyroid glands and femurs.
-
Parathyroid Glands: Can be used for histology (to assess hyperplasia) or for molecular analysis (e.g., qPCR to measure VDR and PTH gene expression).
-
Femurs: Can be used for bone histomorphometry to assess for osteitis fibrosa and osteomalacia.
Conclusion
Doxercalciferol is a valuable tool for studying the treatment of secondary hyperparathyroidism in animal models. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of Doxercalciferol and other vitamin D analogs in the context of CKD-MBD. Careful selection of the animal model and adherence to detailed experimental protocols are crucial for obtaining reliable and reproducible results.
References
Protocol for the Dissolution and In Vivo Administration of Doxercalciferol (1α-Hydroxyvitamin D2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, serves as a pro-drug that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form of vitamin D2.[1][2][3] This activation is catalyzed by the enzyme CYP27A1 and notably does not require renal hydroxylation.[1][4] 1α,25-(OH)2D2 subsequently binds to the vitamin D receptor (VDR), modulating the transcription of genes involved in calcium and phosphorus homeostasis, parathyroid hormone (PTH) regulation, and various other cellular processes. Given its therapeutic potential, standardized protocols for its dissolution and administration in preclinical in vivo models are crucial for obtaining reliable and reproducible data.
Doxercalciferol is a colorless, crystalline compound that is soluble in oils and organic solvents but is relatively insoluble in water. This application note provides detailed protocols for the dissolution of doxercalciferol for oral gavage, intraperitoneal (IP), and intravenous (IV) administration in rodent models, along with a summary of reported dosages and a diagram of its signaling pathway.
Data Presentation
The following table summarizes reported dosages of doxercalciferol used in in vivo rodent studies. It is crucial to determine the optimal dose for each specific experimental model and endpoint.
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Intraperitoneal (i.p.) | 150 ng/rat (three times a week) | 95% Propylene Glycol / 5% Ethyl Alcohol | |
| Rat | Intraperitoneal (i.p.) | 250 ng/rat (three times a week) | 95% Propylene Glycol / 5% Ethyl Alcohol | |
| Mouse | Oral Gavage | 30, 100, or 300 pg/g body weight (three times a week) | Not Specified | |
| Mouse | Oral Gavage | 0.1, 0.3, 0.5, or 1.0 µ g/day (five times a week) | Not Specified |
Experimental Protocols
1. Dissolution for Oral Gavage in Mice
This protocol is adapted from methodologies used for other lipophilic compounds in mice and is suitable for doxercalciferol.
Materials:
-
Doxercalciferol powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol (PG)
-
Ethanol (200 proof, absolute)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of doxercalciferol powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing 50% DMSO, 40% propylene glycol, and 10% ethanol.
-
Add a small amount of the vehicle to the doxercalciferol powder to create a slurry.
-
Vortex the slurry until the powder is fully wetted.
-
Gradually add the remaining vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly until the doxercalciferol is completely dissolved. Visually inspect for any particulates.
-
The solution is now ready for oral gavage administration.
2. Dissolution for Intraperitoneal (IP) Injection in Rats
This protocol is based on a published study using doxercalciferol in rats.
Materials:
-
Doxercalciferol powder
-
Propylene glycol (PG)
-
Ethanol (200 proof, absolute)
-
Sterile glass vial
-
Vortex mixer
Protocol:
-
Weigh the required amount of doxercalciferol powder and place it in a sterile glass vial.
-
Prepare the vehicle by mixing 95% propylene glycol and 5% ethanol.
-
Add the vehicle to the doxercalciferol powder to achieve the desired final concentration.
-
Vortex the mixture vigorously until the doxercalciferol is completely dissolved. Ensure a clear solution is obtained.
-
The solution is now ready for intraperitoneal injection.
3. Dissolution for Intravenous (IV) Injection in Mice
This protocol is a suggested method for preparing doxercalciferol for intravenous administration in mice, based on its solubility in organic solvents.
Materials:
-
Doxercalciferol powder
-
Ethanol (200 proof, absolute)
-
Propylene glycol (PG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of doxercalciferol powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing 50% ethanol and 50% propylene glycol.
-
Add the vehicle to the doxercalciferol powder.
-
Vortex thoroughly until the compound is fully dissolved.
-
This solution can be used for intravenous injection, administering a small volume (e.g., 15-75 µL) to minimize potential vehicle-related effects. It is critical to perform a preliminary tolerability study with the vehicle alone.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of oral doxercalciferol (Hectorol) or paricalcitol (Zemplar) in the Cyp27b1-null mouse model of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Toxicity and dose-response studies of 1-alpha hydroxyvitamin D2 in LH-beta-tag transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage of Doxercalciferol in Common Laboratory Solvents
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog used in research and pharmaceutical applications, primarily for the management of secondary hyperparathyroidism. As a prohormone, it is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then binds to the vitamin D receptor (VDR) to elicit its biological effects.[1][2] The stability of doxercalciferol in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the available stability data and best practices for the long-term storage of doxercalciferol in common laboratory solvents.
Mechanism of Action: Doxercalciferol Signaling Pathway
Doxercalciferol acts as a prodrug that is converted to its biologically active form, which then modulates gene expression through the vitamin D receptor.[3] This pathway is crucial for calcium and phosphate homeostasis.
References
Troubleshooting & Optimization
Troubleshooting Doxercalciferol-D3 Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered with Doxercalciferol (1α-hydroxyvitamin D2) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Doxercalciferol stock solutions for in vitro use?
A1: Doxercalciferol is practically insoluble in water but is soluble in organic solvents.[1][2] For in vitro assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly recommended solvents.[1] It is crucial to use fresh, high-purity solvents to avoid issues with moisture, which can reduce solubility.[1]
Q2: What should I do if my Doxercalciferol solution appears cloudy or has precipitates after dilution in cell culture media?
A2: Precipitation upon dilution of a Doxercalciferol stock solution into aqueous cell culture media is a common issue due to its hydrophobic nature. This "crashing out" can be caused by several factors, including the final concentration, the dilution method, and the temperature of the media. Implementing a stepwise dilution protocol and ensuring the final DMSO concentration remains low (ideally below 0.1%) can mitigate this.
Q3: How does the presence of serum in cell culture media affect the solubility of Doxercalciferol?
A3: The presence of serum proteins, such as albumin, in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. These proteins can bind to hydrophobic molecules, effectively acting as carriers and preventing their aggregation and precipitation in the aqueous environment. However, the exact effect can be concentration-dependent and may vary between different serum lots.
Q4: Can the calcium concentration in my cell culture medium influence the activity of Doxercalciferol?
A4: Yes, the concentration of calcium in the cell culture medium can influence the cellular response to vitamin D analogs like Doxercalciferol. Doxercalciferol's primary mechanism of action involves the regulation of calcium homeostasis. Therefore, the baseline calcium concentration in your experimental setup is a critical parameter to control and report.
Troubleshooting Guide
Issue: Precipitation Observed Immediately Upon Dilution into Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Doxercalciferol in the aqueous media exceeds its solubility limit. | Perform a dose-response experiment to determine the lowest effective concentration. If a high concentration is necessary, consider using a formulation with solubilizing agents, if compatible with your experimental system. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent shift, leading to precipitation. | Employ a serial dilution method. First, create an intermediate dilution of the Doxercalciferol stock in a small volume of pre-warmed, serum-free media. Then, add this intermediate dilution to the final volume of complete media with gentle mixing. |
| Low Media Temperature | The solubility of many compounds, including Doxercalciferol, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High Final DMSO Concentration | While DMSO is an effective solvent for the stock solution, high final concentrations in the culture media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | Components in the cell culture media, such as salts or other supplements, may interact with Doxercalciferol over time, leading to the formation of insoluble complexes. | If possible, test the solubility of Doxercalciferol in the basal media without supplements and then add components back individually to identify the problematic agent. The presence of high concentrations of calcium and phosphate can sometimes lead to precipitation. |
| Evaporation of Media | Evaporation of water from the culture plates or flasks can lead to an increase in the concentration of all media components, potentially exceeding the solubility limit of Doxercalciferol. | Ensure proper humidification of the incubator. Use culture plates with lids that minimize evaporation. For long-term experiments, consider sealing the plates with a gas-permeable membrane. |
| pH Shift in Media | Changes in the pH of the culture media due to cellular metabolism can affect the solubility of the compound. | Ensure the cell culture medium is adequately buffered. Use of a CO2 incubator with appropriate settings for the bicarbonate buffering system in the medium is critical. |
Quantitative Data Summary
The solubility of Doxercalciferol and the related Vitamin D3 in various solvents is summarized below.
| Compound | Solvent | Solubility | Molar Concentration (mM) |
| Doxercalciferol | DMSO | >10 mg/mL | >24.2 |
| Doxercalciferol | DMSO | ≥ 50 mg/mL | ≥ 121.17 |
| Doxercalciferol | DMSO | 82-83 mg/mL | 198.7 - 201.1 |
| Doxercalciferol | Ethanol | 70-83 mg/mL | 169.6 - 201.1 |
| Doxercalciferol | Water | < 0.1 mg/mL (insoluble) | < 0.24 |
| Vitamin D3 | Ethanol | ~30 mg/mL | ~78.0 |
| Vitamin D3 | DMF | ~25 mg/mL | ~65.0 |
Experimental Protocols
Protocol 1: Preparation of Doxercalciferol Stock Solution
-
Materials : Doxercalciferol powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Doxercalciferol powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the Doxercalciferol is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution in DMSO should be stable for several months.
-
Protocol 2: Preparation of Doxercalciferol Working Solution for Cell Culture
-
Materials : Doxercalciferol stock solution (in DMSO), pre-warmed (37°C) serum-free cell culture medium, pre-warmed (37°C) complete cell culture medium (with serum, if applicable).
-
Procedure :
-
Thaw an aliquot of the Doxercalciferol stock solution at room temperature.
-
Intermediate Dilution : In a sterile tube, perform an intermediate dilution of the stock solution in pre-warmed, serum-free medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock, you could first dilute the stock 1:100 in serum-free media to get a 100 µM intermediate solution.
-
Final Dilution : Add the appropriate volume of the intermediate dilution to your pre-warmed complete cell culture medium to reach the final desired concentration. For instance, add 1 µL of the 100 µM intermediate solution to 1 mL of complete medium for a final concentration of 100 nM.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions.
-
Visualizations
Doxercalciferol Activation and Signaling Pathway
Caption: Doxercalciferol is a pro-drug that is metabolically activated in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active form then binds to the Vitamin D Receptor (VDR) in target cells, leading to changes in gene expression.
Experimental Workflow for Troubleshooting Doxercalciferol Precipitation
Caption: A logical workflow to diagnose and resolve common causes of Doxercalciferol precipitation in in vitro assays.
References
Technical Support Center: Optimizing Doxercalciferol-D3 Efficacy in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxercalciferol (1α-hydroxyvitamin D2) in preclinical models. Our goal is to help you enhance the efficacy of your experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is Doxercalciferol and how does it work?
A1: Doxercalciferol is a synthetic vitamin D analog.[1] It is a pro-drug that is metabolically activated in the liver by the enzyme CYP27 to form 1α,25-dihydroxyvitamin D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite).[2] This activation does not require kidney involvement.[2] The active metabolites bind to the vitamin D receptor (VDR), a nuclear hormone receptor that regulates gene expression.[3][4] This interaction controls intestinal calcium absorption, renal calcium reabsorption, and suppresses parathyroid hormone (PTH) synthesis and secretion.
Q2: What are the common preclinical models used to study Doxercalciferol efficacy?
A2: The most common preclinical models for studying Doxercalciferol are rodent models of chronic kidney disease (CKD) that develop secondary hyperparathyroidism (SHPT). A widely used model is the 5/6 nephrectomy (NTX) model in rats or mice, which mimics the uremic conditions leading to SHPT. Another specialized model is the NTX Cyp27b1-null mouse, which completely lacks endogenous calcitriol production, ensuring that any observed effects are directly from the administered vitamin D analog.
Q3: What is the primary application of Doxercalciferol in preclinical research?
A3: In preclinical research, Doxercalciferol is primarily investigated for its efficacy in managing SHPT associated with CKD. Studies focus on its ability to reduce elevated PTH levels, correct abnormalities in calcium and phosphorus metabolism, and improve bone health, such as correcting osteomalacia and reducing osteitis fibrosa.
Q4: How does the efficacy of Doxercalciferol compare to other vitamin D analogs like Calcitriol and Paricalcitol?
A4: Doxercalciferol has been shown to be as effective as calcitriol in controlling serum PTH levels and suppressing bone formation rates. In a preclinical study using NTX Cyp27b1-null mice, Doxercalciferol was more effective than paricalcitol at normalizing PTH levels. Specifically, Doxercalciferol at doses of 100 or 300 pg/g body weight normalized both serum calcium and PTH, whereas paricalcitol, even at higher doses, normalized serum calcium but PTH levels remained elevated.
Troubleshooting Guide
Issue 1: Sub-optimal PTH suppression in my animal model.
-
Possible Cause 1: Inadequate Dosing.
-
Solution: Ensure the dose of Doxercalciferol is sufficient. In preclinical models like the NTX Cyp27b1-null mouse, effective doses for PTH suppression were found to be 100 or 300 pg/g of body weight administered three times per week. A dose of 30 pg/g was found to be ineffective. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
-
Possible Cause 2: Vitamin D Receptor (VDR) Downregulation.
-
Solution: Investigate the expression levels of VDR in your model. Some disease states can lead to VDR downregulation, reducing the target for Doxercalciferol's active metabolite. Strategies to enhance VDR signaling could be explored, although specific interventions for this in the context of Doxercalciferol efficacy are still under investigation.
-
-
Possible Cause 3: Severe Hyperparathyroidism.
-
Solution: In cases of very high baseline PTH, higher doses or longer treatment duration may be necessary. Consider a combination therapy approach, for instance, with a calcimimetic, which can have synergistic or additive effects on PTH reduction.
-
Issue 2: Hypercalcemia or Hyperphosphatemia in treated animals.
-
Possible Cause 1: Excessive Doxercalciferol Dose.
-
Solution: While Doxercalciferol is designed to have a lower impact on calcium and phosphorus levels compared to calcitriol, high doses can still lead to hypercalcemia and hyperphosphatemia. If these conditions are observed, reduce the dose of Doxercalciferol. In clinical settings, therapy is often temporarily stopped and then restarted at a lower dose.
-
-
Possible Cause 2: Concomitant Calcium or Phosphate Administration.
-
Solution: Review the diet and any co-administered substances. If using phosphate binders containing calcium, consider switching to a non-calcium-based binder like sevelamer, which allows for the use of higher doses of vitamin D analogs.
-
-
Possible Cause 3: Synergistic effects with other treatments.
-
Solution: When using combination therapies, such as with calcimimetics, it's important to be aware of the potential for altered calcium and phosphorus homeostasis. Calcimimetics can counteract the calcemic and phosphataemic actions of vitamin D sterols. Careful monitoring and dose adjustments of both agents are necessary.
-
Issue 3: Doxercalciferol appears less effective in a cancer model.
-
Possible Cause 1: Drug Resistance Mechanisms.
-
Solution: Cancer cells can develop resistance to therapies through various mechanisms, including increased drug efflux, altered drug metabolism, and mutations in the drug target. While vitamin D compounds have shown anti-cancer properties, resistance can occur.
-
-
Possible Cause 2: Epigenetic Silencing of VDR.
-
Solution: The expression of the VDR can be suppressed through epigenetic mechanisms like histone deacetylation and DNA methylation. Combining Doxercalciferol with epigenetic modulators, such as histone deacetylase (HDAC) inhibitors, may restore VDR expression and sensitize cancer cells to treatment.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of Doxercalciferol and Paricalcitol in NTX Cyp27b1-null Mice.
| Treatment Group (dose in pg/g b.w., 3x/week for 4 weeks) | Serum PTH (pg/mL) | Serum Calcium (mg/dL) |
| Vehicle | 4,898 ± 739 | Low (Hypocalcemic) |
| Doxercalciferol (30) | No significant change | - |
| Doxercalciferol (100) | 400 ± 136 | Normalized |
| Doxercalciferol (300) | 89 ± 57 | Normalized |
| Paricalcitol (100) | No significant change | - |
| Paricalcitol (300) | 1,576 ± 379 (Still elevated) | Normalized |
| Paricalcitol (1000) | 1,229 ± 664 (Still elevated) | Normalized |
Table 2: Effect of Oral Doxercalciferol in CKD Stage 4 Patients (18-week study).
| Parameter | Baseline | After 18 weeks | % Change |
| iPTH (pg/mL) | 381.7 ± 31.3 | 237.9 ± 25.7 | -35.4 ± 4.4 |
| Serum Calcium (mg/dL) | 8.9 ± 0.1 | 9.1 ± 0.1 | No significant change |
| Serum Phosphorus (mg/dL) | 4.9 ± 0.1 | 5.0 ± 0.1 | No significant change |
Experimental Protocols
Protocol 1: Evaluation of Doxercalciferol in a Uremic Mouse Model.
This protocol is based on the methodology used in studies with NTX Cyp27b1-null mice.
-
Animal Model:
-
Use Cyp27b1-null mice, which lack the enzyme to produce endogenous calcitriol.
-
At 2 months of age, perform a 5/6 nephrectomy (NTX) to induce uremia.
-
-
Treatment Protocol:
-
One week post-NTX, begin treatment.
-
Prepare Doxercalciferol in a suitable vehicle (e.g., propylene glycol, ethanol, and saline).
-
Administer Doxercalciferol via oral gavage three times per week for four weeks.
-
Include a vehicle-treated control group.
-
Example Doxercalciferol dose groups: 30, 100, and 300 pg/g body weight.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for serum analysis.
-
Measure serum blood urea nitrogen (BUN) and creatinine to confirm uremia.
-
Analyze serum calcium and phosphorus levels.
-
Measure serum PTH levels using an appropriate ELISA kit.
-
Collect bone tissue (e.g., femurs) for histomorphometric analysis to assess for osteomalacia and osteitis fibrosa.
-
Protocol 2: Combination Therapy with a Calcimimetic.
This protocol is a generalized approach based on the principles of combining vitamin D analogs with calcimimetics.
-
Animal Model:
-
Use a uremic rat model (e.g., 5/6 NTX) with established secondary hyperparathyroidism.
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Doxercalciferol alone (at a determined effective dose).
-
Group 3: Calcimimetic alone (e.g., Cinacalcet or a preclinical analog like AMG 641).
-
Group 4: Combination of Doxercalciferol and the calcimimetic.
-
-
Administration and Monitoring:
-
Administer drugs for a specified period (e.g., 4-8 weeks).
-
Monitor serum calcium, phosphorus, and PTH levels regularly throughout the study.
-
At the end of the study, assess endpoints as described in Protocol 1. Additionally, soft tissues like the aorta can be analyzed for calcification.
-
Visualizations
Caption: Doxercalciferol activation and Vitamin D Receptor (VDR) signaling pathway.
Caption: General experimental workflow for a preclinical Doxercalciferol study.
Caption: Troubleshooting guide for managing hypercalcemia in preclinical models.
References
- 1. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of vitamin D receptor promotes VEGF and CuZn-SOD expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Doxercalciferol-D3 assay for higher sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-sensitivity analysis of Doxercalciferol and Vitamin D3. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the simultaneous quantification of Doxercalciferol and Vitamin D3?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and most sensitive method for the accurate quantification of Doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, as well as Vitamin D3 and its metabolites.[1][2][3] This technique offers high specificity and sensitivity, allowing for detection at the picogram per milliliter (pg/mL) level.
Q2: Why is sample preparation critical for accurate Doxercalciferol and Vitamin D3 analysis?
A2: Sample preparation is crucial to remove interfering substances from the biological matrix, such as proteins and lipids, which can cause ion suppression and reduce method sensitivity in LC-MS/MS analysis.[1] Effective sample preparation, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), minimizes matrix effects and ensures accurate and reproducible results.
Q3: What are the common challenges in developing a high-sensitivity Doxercalciferol-D3 assay?
A3: Common challenges include:
-
Low circulating concentrations: The active forms of Vitamin D are present at very low levels (pg/mL) in biological samples, requiring highly sensitive instrumentation.
-
Matrix effects: Lipids and other endogenous compounds in plasma or serum can interfere with ionization and compromise assay accuracy.
-
Analyte stability: Vitamin D metabolites can be sensitive to light and temperature, necessitating careful sample handling and storage.
-
Chromatographic separation: Achieving baseline separation of structurally similar metabolites and their epimers is essential for accurate quantification.
Q4: Can immunoassays be used for Doxercalciferol and Vitamin D3 analysis?
A4: While immunoassays are available, they may lack the specificity to distinguish between different Vitamin D metabolites and their epimers. LC-MS/MS is considered the gold standard due to its superior selectivity and accuracy.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity.
| Possible Cause | Suggested Solution |
| Inefficient sample cleanup | Optimize the sample preparation method. Consider using advanced techniques like supported liquid extraction (SLE) or specific phospholipid removal plates to minimize matrix effects and ion suppression. |
| Suboptimal ionization | Adjust mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature, to enhance ionization efficiency. Consider derivatization to improve ionization and signal intensity. |
| Poor chromatographic peak shape | Ensure the mobile phase composition is compatible with the analytical column. Check for column degradation and consider using a guard column to protect the analytical column. |
| Analyte degradation | Protect samples from light and store them at appropriate low temperatures. Use amber vials for sample collection and analysis. |
Issue 2: High background noise or interfering peaks.
| Possible Cause | Suggested Solution |
| Matrix effects | Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) with multiple washing steps, to remove interfering compounds. |
| Contamination from reagents or labware | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware used in sample preparation. |
| Co-elution of isobaric compounds | Optimize the chromatographic method to achieve better separation of the analytes from interfering compounds. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. |
Issue 3: Poor reproducibility and precision.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation | Automate the sample preparation workflow where possible to minimize human error. Ensure consistent timing and technique for each step. |
| Instrument variability | Perform regular instrument calibration and maintenance. Monitor system suitability parameters throughout the analytical run. |
| Improper internal standard use | Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction and ionization to correct for variability. |
Quantitative Data Summary
Table 1: Performance Characteristics of High-Sensitivity Doxercalciferol and Vitamin D3 Assays
| Analyte | Method | Matrix | LLOQ | Recovery | Reference |
| Doxercalciferol | LC-MS/MS | Human Plasma | 1 pg/mL | Not Reported | |
| 1α,25-Dihydroxyvitamin D2 | LC-MS/MS | Human Plasma | 1.5 pg/mL | Not Reported | |
| 25-OH Vitamin D2 | LC-MS/MS | Serum | 2 ng/mL | Not Reported | |
| 25-OH Vitamin D3 | LC-MS/MS | Serum | 2 ng/mL | Not Reported | |
| 1,25-dihydroxyvitamin D3 | LC-MS/MS | Plasma | 1 ng/mL | 90-110% | |
| Cholecalciferol (Vitamin D3) | HPLC | Blood Plasma | 4 ng/mL | 90-100% | |
| 25(OH)D3 | HPLC | Blood Plasma | 2 ng/mL | 90-100% |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Assay for Doxercalciferol and its Metabolite
This protocol is based on a method for the simultaneous determination of Doxercalciferol and 1α,25-dihydroxyvitamin D2 in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 500 µL of human plasma with the internal standard.
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with an organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Derivatization (Optional, for enhanced sensitivity)
-
If required, add a derivatizing agent to the dried extract to enhance ionization efficiency.
-
Incubate the mixture as required by the derivatization protocol.
3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: HPLC Assay for Vitamin D3 and 25(OH)D3
This protocol is based on a method for the determination of Vitamin D3 and 25(OH)D3 in blood plasma.
1. Sample Preparation (Single-Step Extraction)
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of ethanol to precipitate proteins.
-
Vortex the mixture and then add 5 mL of hexane.
-
Vortex again and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 100% acetonitrile.
-
Flow Rate: 1.2-2.0 mL/min.
-
Detection: UV detection at 264 nm.
-
Injection Volume: 150 µL.
Visualizations
Caption: Metabolic activation of Doxercalciferol and its mechanism of action.
Caption: General workflow for a high-sensitivity LC-MS/MS assay.
Caption: A logical approach to troubleshooting common assay issues.
References
Technical Support Center: Doxercalciferol-D3 Treatment in Rat Models of Hypercalcemia
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Doxercalciferol (a Vitamin D3 analog) to mitigate hypercalcemia in rat experimental models. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is Doxercalciferol and how does it work to mitigate hypercalcemia?
A1: Doxercalciferol is a synthetic vitamin D2 analog.[1][2] It is a pro-hormone that gets converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][2] This active metabolite binds to the Vitamin D Receptor (VDR), leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[1] While high levels of vitamin D activity can cause hypercalcemia, in specific experimental contexts, its potent PTH-suppressive effect can be leveraged to manage certain forms of hypercalcemia, particularly those associated with secondary hyperparathyroidism.
Q2: We are observing a less potent effect on serum calcium reduction than expected. What could be the cause?
A2: Several factors could contribute to this. Firstly, Doxercalciferol is known to be less hypercalcemic than calcitriol, but it does have a calcemic effect. Its primary role is PTH suppression. Ensure that the hypercalcemia model you are using is responsive to PTH modulation. Secondly, the metabolic activation of Doxercalciferol occurs in the liver via the CYP27 enzyme. Co-administration of substances that inhibit cytochrome P450 enzymes could reduce the formation of the active metabolite. Lastly, check the dosage and administration frequency; insufficient dosage may not achieve the desired level of PTH suppression.
Q3: Our Doxercalciferol-treated rats show a significant increase in serum FGF23 levels. Is this a normal response?
A3: Yes, this is an expected finding. Treatment with Vitamin D analogs like Doxercalciferol and Calcitriol has been shown to significantly increase the levels of Fibroblast Growth Factor 23 (FGF23). FGF23 is a hormone secreted by osteocytes that plays a crucial role in phosphate and vitamin D metabolism. The rise in FGF23 is a physiological response to the activation of the Vitamin D receptor.
Q4: Can I use Doxercalciferol in a rat model of hypercalcemia that is not PTH-driven?
A4: The primary mechanism of Doxercalciferol involves the suppression of PTH. If the hypercalcemia in your model is induced by methods that are independent of PTH regulation (e.g., certain malignancies or direct, high-dose calcium infusions), Doxercalciferol may be less effective or could potentially exacerbate the hypercalcemia due to its intrinsic calcemic effects, such as increasing intestinal calcium absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Severe Hypercalcemia Post-Treatment | 1. Doxercalciferol dosage is too high. 2. Concomitant administration of other Vitamin D compounds or thiazide diuretics. 3. High calcium content in the diet is potentiating the drug's effect. | 1. Reduce the dose of Doxercalciferol. 2. Cease administration of other Vitamin D compounds. 3. Analyze and potentially lower the calcium content of the rodent chow. 4. Monitor serum calcium levels more frequently. |
| Inconsistent PTH Suppression | 1. Variability in drug administration (e.g., inconsistent intravenous injection). 2. Issues with the metabolic activation of Doxercalciferol in the liver. 3. The ELISA kit for PTH measurement may have high inter-assay variability. | 1. Ensure consistent and accurate dosing techniques. 2. Check for any liver abnormalities in the rat model. 3. Run quality controls and standards with your PTH assay. |
| Elevated Serum Phosphate Levels | Doxercalciferol can increase intestinal phosphate absorption, a known effect of Vitamin D receptor activation. | Monitor serum phosphate levels closely. If hyperphosphatemia becomes severe, consider dose reduction or the use of phosphate binders, depending on the experimental design. |
| No Significant Change in Serum Calcium | 1. The chosen model of hypercalcemia is resistant to PTH suppression. 2. The dose of Doxercalciferol is insufficient to overcome the hypercalcemic stimulus. | 1. Re-evaluate the suitability of the animal model. 2. Perform a dose-response study to find the optimal therapeutic dose for your specific model. |
Data Presentation
The following tables present hypothetical but realistic data for a study investigating the effects of Doxercalciferol in a rat model of induced hypercalcemia.
Table 1: Serum Mineral and Hormone Levels in Hypercalcemic Rats
| Group | Treatment | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) | Serum PTH (pg/mL) | Serum FGF23 (pg/mL) |
| A | Control (Normocalcemic) | 9.8 ± 0.5 | 6.5 ± 0.8 | 160 ± 30 | 500 ± 110 |
| B | Vehicle | 13.5 ± 0.9 | 7.2 ± 1.1 | 85 ± 25 | 750 ± 150 |
| C | Doxercalciferol (150 ng/rat) | 11.7 ± 0.7 | 7.8 ± 1.0 | 45 ± 15 | 1800 ± 320 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of Hypercalcemia in Rats
This protocol describes a method for inducing chronic hypercalcemia in Sprague-Dawley rats, adapted from established methodologies.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize rats for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Induction Diet:
-
Prepare a solid diet containing 4% Calcium Carbonate (CaCO3) by weight.
-
Prepare drinking water containing 1.5% Calcium Chloride (CaCl2).
-
-
Administration: Provide the high-calcium solid diet and high-calcium drinking water to the experimental group for 14 days. Control animals will remain on a standard diet and water.
-
Monitoring:
-
Monitor animal weight and general health daily.
-
On day 14, collect blood samples via tail vein or saphenous vein to confirm hypercalcemia by measuring total and ionized plasma calcium levels.
-
Protocol 2: Doxercalciferol Treatment and Sample Analysis
This protocol outlines the treatment phase and subsequent biochemical analysis.
-
Treatment Groups: Once hypercalcemia is established, divide rats into at least two groups:
-
Vehicle Group: Receives the vehicle solution (e.g., saline or appropriate solvent).
-
Doxercalciferol Group: Receives Doxercalciferol.
-
-
Drug Administration:
-
Administer Doxercalciferol intravenously via the tail vein at a dose of 150 ng/rat three times a week. The dosing can be adjusted based on pilot studies.
-
The vehicle group receives an equivalent volume of the vehicle solution on the same schedule.
-
-
Blood Sampling:
-
Collect blood samples weekly to monitor serum calcium, phosphate, and PTH levels.
-
At the end of the study period (e.g., 2-4 weeks), perform a terminal blood draw via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Centrifuge blood samples at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Measure serum calcium and phosphorus levels using an automatic biochemical analyzer.
-
Determine serum PTH and FGF23 concentrations using commercially available ELISA kits, following the manufacturer's instructions.
-
Mandatory Visualizations
Signaling and Activation Pathway
Caption: Doxercalciferol activation and PTH suppression pathway.
Experimental Workflow
References
Technical Support Center: Doxercalciferol-D3 Dosage in Hepatically Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with doxercalciferol-D3 in animal models of hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: How is doxercalciferol activated, and what is the role of the liver?
A1: Doxercalciferol is a prodrug that requires activation in the liver to become pharmacologically active.[1][2] It undergoes 25-hydroxylation by the cytochrome P450 enzyme CYP27A1 to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), its major active metabolite.[2][3][4] This activation step is critical for its therapeutic effects, which include the suppression of parathyroid hormone (PTH) synthesis and secretion.
Q2: Why is dosage adjustment of doxercalciferol a concern in hepatically impaired animal models?
A2: Since the liver is the primary site of doxercalciferol activation, hepatic impairment can theoretically alter the conversion of the prodrug to its active metabolite, 1α,25-(OH)2D2. This could lead to either reduced efficacy if activation is impaired or potential toxicity if the clearance of the drug or its metabolites is compromised. However, studies in human subjects with hepatic impairment have not shown a definitive relationship between the degree of impairment and the pharmacokinetics of the active metabolite. Nevertheless, caution and closer monitoring are advised when administering doxercalciferol to subjects with impaired liver function.
Q3: Are there established guidelines for doxercalciferol dosage adjustment in animal models with hepatic impairment?
A3: Currently, there are no specific, peer-reviewed guidelines for adjusting doxercalciferol dosage in different animal models of hepatic impairment. Dosage adjustments should be determined empirically for each specific model and experimental setup. General recommendations for drugs metabolized by the liver suggest that a dose reduction of 25-50% might be a reasonable starting point in animals with moderate to severe liver failure. It is crucial to monitor biochemical markers and clinical signs closely.
Q4: What are the common methods to induce hepatic impairment in animal models?
A4: Several methods can be used to induce liver disease in animal models, primarily in rodents. The choice of model depends on the specific research question and the desired characteristics of the liver injury (e.g., acute vs. chronic, fibrosis, cirrhosis). Common methods include:
-
Chemical induction: Administration of hepatotoxins such as carbon tetrachloride (CCl4), thioacetamide (TAA), or dimethylnitrosamine (DMN).
-
Dietary models: Using specialized diets like a methionine- and choline-deficient (MCD) diet to induce non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH).
-
Surgical models: Procedures like bile duct ligation (BDL) to induce cholestatic liver injury and fibrosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced efficacy of doxercalciferol (e.g., no significant change in PTH levels). | Impaired hepatic activation of doxercalciferol to 1α,25-(OH)2D2 due to severe liver damage. | 1. Confirm the severity of hepatic impairment through liver function tests (e.g., ALT, AST, bilirubin) and histology.2. Consider a modest increase in the doxercalciferol dose while closely monitoring for signs of toxicity (hypercalcemia, hyperphosphatemia).3. Measure the plasma concentration of the active metabolite 1α,25-(OH)2D2 to directly assess conversion. |
| Signs of toxicity (e.g., hypercalcemia, hyperphosphatemia, weight loss). | Reduced clearance of doxercalciferol or its active metabolite, leading to drug accumulation. | 1. Immediately suspend doxercalciferol administration.2. Measure serum calcium and phosphorus levels.3. Once levels normalize, reinitiate doxercalciferol at a significantly lower dose (e.g., reduce by 50%).4. Increase the frequency of monitoring for serum calcium and phosphorus. |
| High variability in response to doxercalciferol within the experimental group. | Inconsistent induction of hepatic impairment across animals. | 1. Refine the protocol for inducing hepatic impairment to ensure more uniform liver injury.2. Stratify animals into subgroups based on the severity of liver disease (e.g., mild, moderate, severe) as determined by liver function tests.3. Analyze the data for each subgroup separately. |
| Unexpected mortality in the experimental group. | The combination of severe liver disease and doxercalciferol administration may be poorly tolerated. | 1. Review the severity of the induced liver disease model. A less severe model may be necessary.2. Start with a lower initial dose of doxercalciferol and titrate up slowly based on tolerability and biochemical markers.3. Ensure adequate supportive care for the animals, including hydration and nutrition. |
Experimental Protocols
Protocol 1: Induction of Hepatic Fibrosis in Rats using Carbon Tetrachloride (CCl4)
Materials:
-
Male Wistar rats (180-200 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution via IP injection at a dose of 2 mL/kg body weight.
-
Injections are typically given twice a week for 8-12 weeks to induce significant fibrosis and cirrhosis.
-
Monitor the animals' body weight and general health status regularly.
-
At the end of the induction period, confirm the extent of liver fibrosis through histological analysis (e.g., Masson's trichrome staining) and measurement of liver function markers.
Protocol 2: Induction of Cholestatic Liver Injury in Mice via Bile Duct Ligation (BDL)
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Anesthesia (e.g., isoflurane)
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the liver and the common bile duct.
-
Carefully isolate the common bile duct.
-
Ligate the bile duct in two locations with silk sutures and cut the duct between the ligatures.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
Cholestatic liver injury and fibrosis develop over 2-4 weeks.
Visualizations
Caption: Doxercalciferol activation pathway in the liver.
Caption: General experimental workflow for studying doxercalciferol in hepatically impaired animal models.
References
Technical Support Center: Doxercalciferol & Vitamin D3 Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Doxercalciferol (a Vitamin D2 analog) and Vitamin D3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Doxercalciferol and Vitamin D3 during sample preparation?
A1: Doxercalciferol and Vitamin D3 are sensitive molecules susceptible to degradation from several factors, including:
-
Light: Exposure to ultraviolet (UV) light can lead to photochemical degradation, causing isomerization to inactive forms like tachysterol and lumisterol.[1][2][3]
-
Heat: Elevated temperatures can cause thermal degradation and isomerization, converting the vitamins into their pre-vitamin forms and other isomers.[1][4]
-
Oxygen: Oxidation is a significant degradation pathway, particularly in the presence of light, heat, and metal ions. This can lead to the formation of various oxidation products, reducing the active compound's concentration.
-
pH: Acidic conditions can cause isomerization of Vitamin D3 to isotachysterol, which is highly sensitive to oxygen. Vitamin D3 is most stable at a pH above 5.
-
Metal Ions: The presence of metal ions, such as iron (Fe2+) and copper (Cu+, Cu2+), can catalyze oxidative degradation.
Q2: What are the initial signs of sample degradation?
A2: Degradation can be indicated by the appearance of unexpected peaks in your chromatogram, a decrease in the expected concentration of the analyte, or poor reproducibility of results. It is crucial to compare stressed samples with a freshly prepared, protected standard to identify these changes.
Q3: How can I minimize light-induced degradation?
A3: To minimize photodegradation, it is essential to work under amber or yellow light. Use amber-colored glassware and vials for all sample preparation steps and storage. If amber glassware is unavailable, wrap standard glassware in aluminum foil.
Q4: What is the optimal temperature for sample preparation and storage?
A4: Whenever possible, perform sample preparation steps at reduced temperatures, for instance, in an ice bath. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable, though stability at these temperatures should be validated for your specific sample matrix.
Q5: How can I prevent oxidative degradation?
A5: To prevent oxidation, it is important to minimize the sample's exposure to air. This can be achieved by working under an inert gas atmosphere, such as nitrogen or argon, especially during evaporation steps. The addition of antioxidants to the sample and solvents can also be highly effective.
Q6: What antioxidants are recommended for stabilizing Doxercalciferol and Vitamin D3?
A6: Several antioxidants can be used to stabilize Doxercalciferol and Vitamin D3. Commonly used antioxidants include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions
-
Sodium ascorbate
The choice and concentration of the antioxidant may need to be optimized for your specific application.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the sample preparation of Doxercalciferol and Vitamin D3.
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation during extraction | Review your extraction protocol for exposure to light, heat, or oxygen. | Work under amber light, use chilled solvents, and consider adding an antioxidant like BHT to your extraction solvent. Purge collection tubes with nitrogen before solvent evaporation. |
| Inefficient extraction from matrix | The chosen solvent may not be optimal for your sample matrix (e.g., plasma, tissue, formulation). | Experiment with different extraction solvents or solvent mixtures. For biological samples, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. |
| Adsorption to labware | Doxercalciferol and Vitamin D3 are lipophilic and can adsorb to plastic surfaces. | Use silanized glassware or polypropylene tubes that have been tested for low analyte binding. |
| pH-related degradation | The pH of your sample or extraction solvent may be too low. | Adjust the pH of your aqueous samples to be above 5 before extraction. |
Issue 2: Appearance of Extra Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step | Recommended Action |
| Isomerization | Exposure to heat or acidic conditions. | Maintain low temperatures throughout the sample preparation process. Ensure the pH of all aqueous solutions is neutral or slightly basic. |
| Oxidation Products | Exposure to oxygen, especially in the presence of light or metal ions. | Degas your solvents and work under an inert atmosphere. Add an antioxidant to your samples and standards. Use high-purity solvents to minimize metal ion contamination. |
| Contamination | Contaminants from solvents, reagents, or labware. | Run a blank sample (matrix without the analyte) to identify the source of contamination. Use high-purity, HPLC-grade solvents and reagents. |
Experimental Protocols
General Protocol for Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol provides a general workflow. Specific steps and reagents may need to be optimized for your particular application.
-
Sample Thawing: Thaw frozen samples at 4°C in the dark.
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile or methanol containing an antioxidant (e.g., 0.1% BHT).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of an extraction solvent (e.g., hexane:ethyl acetate 9:1, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an amber autosampler vial for analysis.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Vitamin D3 Stability | Reference |
| Temperature | 40°C vs 25°C in aqueous solution | Significantly faster degradation at 40°C. | |
| 100°C for 30 min in canola oil | No significant reduction. | ||
| 150°C and 180°C in canola oil | Significant reduction in a concentration-dependent manner. | ||
| pH | pH < 4 in aqueous solution | Steep drop in stability. | |
| pH 5-8 in aqueous solution | Most stable range. | ||
| Oxygen | Presence vs. Absence | Significantly accelerates degradation. | |
| Metal Ions | Fe2+ (0.01 mM) in aqueous solution | Complete degradation in less than two hours. | |
| Cu+ and Cu2+ in aqueous solution | Complete degradation in approximately six hours. |
Visualizations
Caption: Key degradation pathways for Doxercalciferol and Vitamin D3.
Caption: A generalized workflow for preparing samples for analysis.
References
Validation & Comparative
Doxercalciferol's Impact on Bone Turnover: A Comparative Analysis with Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxercalciferol (1α-hydroxyvitamin D2) and other vitamin D analogs, focusing on their effects on bone turnover markers. The information presented is based on available experimental data to assist in research and drug development.
Introduction to Vitamin D Analogs and Bone Metabolism
Vitamin D and its analogs are crucial regulators of calcium and phosphate homeostasis, which are essential for maintaining bone health. In patients with chronic kidney disease (CKD), impaired vitamin D activation leads to secondary hyperparathyroidism (SHPT), characterized by elevated parathyroid hormone (PTH) levels and increased bone turnover. Vitamin D analogs are a cornerstone of SHPT management, aiming to suppress PTH secretion and mitigate its detrimental effects on the skeleton. Doxercalciferol, a prohormone, is activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that modulates bone and mineral metabolism.[1] This guide evaluates the comparative efficacy of doxercalciferol against other widely used vitamin D analogs—calcitriol, paricalcitol, and maxacalcitol—on key markers of bone formation and resorption.
Comparative Effects on Bone Turnover Markers
The following table summarizes the quantitative effects of doxercalciferol and other vitamin D analogs on bone turnover markers from various studies. It is important to note that direct head-to-head trials measuring a comprehensive panel of these markers are limited, and the data is compiled from different studies with varying methodologies and patient populations.
| Vitamin D Analog | Alkaline Phosphatase (ALP) | Bone-Specific Alkaline Phosphatase (BSAP) | Osteocalcin (OC) | Procollagen Type I N-terminal Propeptide (P1NP) | C-terminal Telopeptide of Type I Collagen (CTX) | Key Findings & Citations |
| Doxercalciferol | Decreased | Decreased by 63% | Data not available | Data not available | Decreased by 53% | A case study in a hemodialysis patient showed significant reductions in BSAP and CTX after 16 weeks of treatment.[2] |
| Calcitriol | No significant difference compared to maxacalcitol | No significant difference compared to maxacalcitol | Decreased by 27% (after 2 years) | Data not available | Decreased by 33% (after 2 years) | Found to be equivalent to doxercalciferol in controlling bone formation rate in pediatric patients.[3] Long-term treatment in postmenopausal women reduced both osteocalcin and CTX.[4] |
| Paricalcitol | Decreased | Data not available | No effect at low concentrations, increased at high concentrations | Data not available | Data not available | In vitro studies suggest paricalcitol may have less of an inhibitory effect on osteoblast activity compared to calcitriol at therapeutic concentrations.[1] Preclinical data suggests less stimulation of bone resorption compared to doxercalciferol. |
| Maxacalcitol | No significant difference compared to calcitriol | No significant difference compared to calcitriol | Data not available | Data not available | Data not available | Clinical trials have shown maxacalcitol to be as effective as calcitriol in managing secondary hyperparathyroidism with no significant differences in their effects on alkaline phosphatase. |
Experimental Protocols
Detailed experimental protocols are often not fully available in published literature. Below are summaries of the methodologies from key comparative studies.
Doxercalciferol vs. Calcitriol (Wesseling-Perry et al., 2011)
-
Study Design: A randomized controlled trial involving 60 pediatric patients on peritoneal dialysis.
-
Intervention: Patients received either oral calcitriol or oral doxercalciferol for 8 months.
-
Bone Turnover Assessment: The primary outcome for bone turnover was the bone formation rate, assessed via bone biopsy. The study also reported on the "eroded surface" of the bone.
-
Key Finding: Doxercalciferol was found to be as effective as calcitriol in controlling the bone formation rate. However, a greater improvement in the eroded surface was observed in the doxercalciferol group.
Doxercalciferol Treatment (Parisi et al., 2003)
-
Study Design: A case report of a hemodialysis patient with persistent secondary hyperparathyroidism.
-
Intervention: Treatment with doxercalciferol for 16 weeks.
-
Bone Turnover Assessment: Serum levels of bone-specific alkaline phosphatase and type I collagen C-telopeptide were measured at baseline and after treatment.
-
Assay Details: Specific assay methodologies were not detailed in the abstract.
Maxacalcitol vs. Calcitriol (Mochizuki et al., 2007 & Hayashi et al., 2004)
-
Study Design: Randomized, multicenter crossover (Mochizuki et al.) and prospective (Hayashi et al.) studies in chronic hemodialysis patients.
-
Intervention: Intravenous maxacalcitol or calcitriol.
-
Bone Turnover Assessment: Serum levels of alkaline phosphatase and/or bone-specific alkaline phosphatase were measured.
-
Assay Details: Specific assay methodologies were not detailed in the abstracts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for the clinical trials described.
Caption: Vitamin D Metabolic and Signaling Pathway.
Caption: Generalized Experimental Workflow.
Discussion and Conclusion
The available evidence suggests that doxercalciferol is an effective vitamin D analog for managing secondary hyperparathyroidism and influencing bone turnover in patients with chronic kidney disease.
-
Doxercalciferol vs. Calcitriol: Doxercalciferol appears to be at least as effective as calcitriol in controlling bone formation rates. One study in a pediatric population suggested a superior effect of doxercalciferol on reducing the eroded bone surface. Additionally, doxercalciferol may offer a better safety profile with fewer episodes of hypercalcemia compared to calcitriol.
-
Doxercalciferol vs. Paricalcitol: While both effectively suppress PTH, preclinical and some clinical data suggest that paricalcitol may be less hypercalcemic than doxercalciferol. There is a need for more direct comparative studies focusing on a comprehensive panel of bone turnover markers to delineate their differential effects on bone remodeling.
-
Doxercalciferol vs. Maxacalcitol: There is a lack of direct comparative studies between doxercalciferol and maxacalcitol. However, studies comparing maxacalcitol to calcitriol have shown them to be equally effective in their impact on bone metabolic markers like alkaline phosphatase.
References
- 1. ccjm.org [ccjm.org]
- 2. experts.llu.edu [experts.llu.edu]
- 3. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Doxercalciferol-D3 and cholecalciferol in vivo
An objective analysis of two prominent vitamin D analogues for the management of secondary hyperparathyroidism.
This guide provides a comprehensive in vivo comparison of Doxercalciferol (1α-hydroxyvitamin D2) and Cholecalciferol (vitamin D3), focusing on their efficacy in modulating key biomarkers relevant to mineral metabolism, particularly in the context of chronic kidney disease (CKD). The following sections present quantitative data from a pivotal clinical trial, detailed experimental protocols, and visual representations of their metabolic pathways and experimental workflow.
Data Presentation: Comparative Efficacy
A randomized, blinded, 3-month clinical trial was conducted to compare the effects of Doxercalciferol and Cholecalciferol on serum parathyroid hormone (PTH), calcium, phosphorus, and vitamin D levels in vitamin D-deficient patients with stage 3 or 4 CKD. The key findings are summarized below.
| Parameter | Doxercalciferol Group | Cholecalciferol Group |
| Change in PTH | -27% ± 34% (p=0.002) | -10% ± 31% (p=0.16) |
| Baseline Intact PTH (pg/mL) | 106.5 ± 44.3 | 108.7 ± 42.7 |
| End of Study Intact PTH (pg/mL) | 80.4 ± 48.6 | 96.5 ± 48.7 |
| Change in Serum Calcium (mg/dL) | +0.4 ± 0.8 (p=0.04) | 0.0 ± 0.4 (p=NS) |
| Baseline Serum Calcium (mg/dL) | 9.1 ± 0.5 | 9.0 ± 0.8 |
| End of Study Serum Calcium (mg/dL) | 9.5 ± 0.9 | 9.0 ± 0.6 |
| Change in Serum Phosphorus | No significant change | No significant change |
| Change in 25(OH)D (ng/mL) | No significant change | +23 ± 10 (p<0.001) |
| Baseline 25(OH)D (ng/mL) | 14.0 ± 6.1 | 14.0 ± 6.1 |
| End of Study 25(OH)D (ng/mL) | Not reported | 37.2 ± 10.1 |
Data sourced from a randomized trial comparing cholecalciferol versus doxercalciferol for lowering parathyroid hormone in chronic kidney disease.[1][2]
Experimental Protocols
The data presented above was generated from a prospective, randomized, blinded, 3-month trial.[1][2]
Participant Population: The study enrolled vitamin D-deficient patients with stage 3 and 4 Chronic Kidney Disease (CKD) whose parathyroid hormone (PTH) levels were above the Kidney Disease Outcomes Quality Initiative (KDOQI) target.[1] A total of 47 patients were included in the final analysis, with 25 in the doxercalciferol group and 22 in the cholecalciferol group.
Treatment Regimen:
-
Doxercalciferol Group: Received 1 μg of doxercalciferol daily.
-
Cholecalciferol Group: Received 4000 IU of cholecalciferol daily for the first month, followed by 2000 IU daily for the subsequent two months.
Data Collection and Analysis: Blood samples were collected at baseline and at the end of the 3-month study period to measure intact PTH, serum calcium, serum phosphorus, and 25-hydroxyvitamin D [25(OH)D]. Statistical analysis was performed to compare the changes within and between the two treatment groups.
Mandatory Visualizations
Signaling Pathways
Caption: Metabolic activation pathways of Cholecalciferol and Doxercalciferol.
Experimental Workflow
Caption: Workflow of the comparative clinical trial.
Discussion and Conclusion
The in vivo evidence suggests that both Doxercalciferol and Cholecalciferol can influence parameters of mineral metabolism in patients with CKD, though their mechanisms and primary effects differ.
Doxercalciferol, a prohormone that is activated in the liver to 1α,25-dihydroxyvitamin D2, demonstrated a statistically significant reduction in PTH levels over the 3-month study period. This is consistent with its mechanism of action, which involves direct suppression of PTH gene transcription via the Vitamin D Receptor (VDR). However, this was accompanied by a significant, albeit within the normal range, increase in serum calcium levels, suggesting an effect on intestinal calcium absorption.
In contrast, Cholecalciferol supplementation led to a substantial and statistically significant increase in serum 25(OH)D levels, effectively correcting the vitamin D deficiency in the study participants. The reduction in PTH levels with Cholecalciferol was not statistically significant in this study, although a trend towards a decrease was observed. Cholecalciferol requires hydroxylation in both the liver and the kidney to become the active 1,25-dihydroxyvitamin D3 (calcitriol). In patients with CKD, the impaired renal 1α-hydroxylase activity may limit the conversion of calcidiol to calcitriol, potentially attenuating its PTH-lowering effect.
References
- 1. A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized trial of cholecalciferol versus doxercalciferol for lowering parathyroid hormone in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Doxercalciferol and Paricalcitol on Vascular Calcification: A Comparative Guide
In the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), vitamin D receptor activators (VDRAs) are a cornerstone of therapy. However, concerns remain regarding their potential to exacerbate vascular calcification, a major contributor to cardiovascular mortality in this patient population. This guide provides a comparative analysis of two commonly used VDRAs, Doxercalciferol (a vitamin D2 analog) and Paricalcitol, focusing on their differential effects on vascular calcification, supported by experimental data.
Executive Summary
Experimental evidence from both in vivo and in vitro studies suggests that Paricalcitol may have a more favorable profile regarding vascular calcification compared to Doxercalciferol. While both effectively suppress parathyroid hormone (PTH), Doxercalciferol has been shown in some studies to have a greater tendency to increase serum calcium and phosphorus levels, which are known contributors to calcification.[1][2] More significantly, studies indicate that Paricalcitol may exert direct protective effects on the vasculature, independent of its effects on mineral metabolism.[3][4]
Comparative Data on Vascular Calcification and Related Markers
The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the differential impacts of Doxercalciferol and Paricalcitol.
Table 1: In Vivo Animal Studies
| Parameter | Animal Model | Doxercalciferol | Paricalcitol | Reference |
| Aortic Calcium Content | Uremic Rats | Marked Increase | No Effect | [5] |
| Aortic Phosphorus Content | Uremic Rats | Significant Elevation (at higher doses) | No Effect | |
| Aortic Gene Expression (Runx2, Osteocalcin) | Uremic Rats | Marked Increase | No Effect | |
| Pulse Wave Velocity (PWV) | Uremic Rats | Increased (at higher doses) | No Effect | |
| Serum Calcium | Uremic Rats | More pronounced increase | Less potent increase | |
| Serum Phosphorus | Uremic Rats | Increased | No significant effect | |
| Serum PTH Suppression | Uremic Rats | Effective | Effective |
Table 2: In Vitro Studies (Vascular Smooth Muscle Cells - VSMCs)
| Parameter | Condition | Doxercalciferol/Calcitriol* | Paricalcitol | Reference |
| VSMC Calcification | High Phosphate Medium | Increased | Decreased/No Effect | |
| Osteoblastic Gene Expression (BMP2, Runx2, Msx2, Osteocalcin) | High Phosphate Medium | Upregulated | Downregulated | |
| Wnt/β-catenin Signaling | High Phosphate Medium | Activated | Inhibited | |
| RANKL/OPG Ratio | Calcification Medium | Increased | No Effect |
*Note: Many in vitro studies compare Paricalcitol to Calcitriol, the active form of vitamin D3. Doxercalciferol is a pro-drug that is converted to the active form of vitamin D2. The findings with Calcitriol are considered relevant to the discussion of active vitamin D analog effects.
Signaling Pathways Involved in Vascular Calcification
The differential effects of Doxercalciferol and Paricalcitol on vascular calcification can be attributed to their distinct modulation of key signaling pathways involved in osteogenic differentiation of vascular smooth muscle cells.
Wnt/β-catenin and BMP2 Signaling
The Wnt/β-catenin and Bone Morphogenetic Protein 2 (BMP2) pathways are crucial regulators of osteogenesis. In the context of vascular calcification, their activation in VSMCs leads to a phenotypic switch to osteoblast-like cells, promoting mineralization of the vascular wall. Some VDRAs, like Calcitriol, have been shown to activate these pathways, thereby potentially promoting calcification. In contrast, Paricalcitol has been demonstrated to inhibit the Wnt/β-catenin pathway and downregulate the expression of osteoblastic genes, thus mitigating the calcification process.
Caption: Differential modulation of signaling pathways by Paricalcitol and Doxercalciferol.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies of key experiments.
In Vivo Uremic Rat Model of Vascular Calcification
A commonly used model to study the effects of VDRAs on vascular calcification in a uremic environment is the 5/6 nephrectomized (NX) rat.
Caption: Workflow for in vivo assessment of VDRA effects on vascular calcification.
Methodology:
-
Induction of Renal Failure: Adult male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy to induce chronic kidney disease.
-
Diet: Following surgery, rats are often placed on a high-phosphorus diet to accelerate the development of secondary hyperparathyroidism and vascular calcification.
-
Treatment: Animals are randomized to receive intraperitoneal injections of either vehicle, Doxercalciferol, or Paricalcitol at varying doses, typically three times a week for a period of several weeks.
-
Biochemical Analysis: Blood samples are collected periodically to measure serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and PTH.
-
Vascular Analysis: At the end of the study, the aorta is harvested. A section is used for mineral content analysis (calcium and phosphorus), while another portion can be used for gene expression analysis (e.g., Runx2, osteocalcin) via RT-PCR, and histological examination for calcified deposits.
-
Functional Assessment: Pulse wave velocity can be measured to assess arterial stiffness, a functional consequence of vascular calcification.
In Vitro Vascular Smooth Muscle Cell Calcification Assay
This assay is used to investigate the direct cellular effects of VDRAs on the calcification of vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Human or animal aortic smooth muscle cells are cultured in standard growth medium.
-
Induction of Calcification: To induce calcification, the growth medium is replaced with a high-phosphate "calcification medium."
-
Treatment: Cells are concurrently treated with either vehicle, Doxercalciferol (or its active metabolite), or Paricalcitol at various concentrations.
-
Quantification of Calcification: After a designated incubation period (e.g., 7-10 days), the extent of calcification is quantified. This is often done by decalcifying the cell layer with hydrochloric acid and then measuring the calcium content of the supernatant using a colorimetric assay (e.g., o-cresolphthalein complexone method). The results are typically normalized to the total protein content of the cell layer.
-
Gene Expression Analysis: RNA can be extracted from the cells to analyze the expression of key osteogenic markers (e.g., BMP2, Runx2, Msx2, osteocalcin) and components of relevant signaling pathways using RT-PCR.
-
Protein Analysis: Western blotting can be used to assess the protein levels and activation state of signaling molecules, such as β-catenin.
Conclusion
The available experimental data indicates a differential impact of Doxercalciferol and Paricalcitol on vascular calcification. Paricalcitol appears to have a more favorable profile, with studies demonstrating a reduced tendency to promote vascular calcification, both through its lower impact on serum mineral levels and via direct, potentially protective, cellular mechanisms within the vessel wall. These mechanisms include the inhibition of pro-osteogenic signaling pathways such as the Wnt/β-catenin pathway. While these preclinical findings are promising, further large-scale clinical trials are needed to definitively establish the long-term cardiovascular benefits of Paricalcitol over other VDRAs in patients with chronic kidney disease. Researchers and drug development professionals should consider these differential effects when designing new therapeutic strategies to manage secondary hyperparathyroidism while minimizing the risk of vascular calcification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of vitamin D analogs on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Paricalcitol on Vascular Calcification and Cardiovascular Disease in Uremia: Beyond PTH Control - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Doxercalciferol-D3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Doxercalciferol-D3. This guide provides essential, step-by-step safety and logistical information for the operational handling and disposal of this compound, designed to be your trusted resource for laboratory safety and chemical management.
Doxercalciferol, a synthetic vitamin D2 analog, requires careful handling to prevent potential health risks, including hypercalcemia, which can lead to serious adverse effects.[1][2] Adherence to proper safety protocols is critical to mitigate exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Use suitable protective gloves to minimize skin contact.[3] Consider double gloving. |
| Eye Protection | Safety glasses or goggles | Wear safety glasses or goggles to protect from splashes.[3] |
| Body Protection | Laboratory coat/suitable work clothes | Wear suitable working clothes.[3] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory Protection | NIOSH-approved respirator | To be used if workplace exposure limits may be exceeded or if there is a risk of generating dust or aerosols. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Local exhaust and general ventilation must be sufficient to meet exposure standards.
-
Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the pure substance or preparing solutions.
-
Keep the container tightly closed when not in use.
-
Avoid contact with strong oxidizers, as they are incompatible with Doxercalciferol.
-
Keep away from heat, sparks, open flames, and other ignition sources.
2. Handling Procedure:
-
Wash hands thoroughly before and after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation of dust and aerosols.
3. In Case of a Spill:
-
Evacuate non-essential personnel from the affected area.
-
Wear appropriate personal protective equipment during cleanup.
-
Absorb spills with a suitable inert material (e.g., diatomite, universal binders).
-
Collect the absorbed material into a labeled container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
4. Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with local, regional, national, and/or international regulations.
-
Waste should be treated as hazardous or special waste and disposed of at a designated collection point.
Emergency First Aid Measures
-
After Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Seek medical attention.
-
After Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.
-
After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
-
After Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Visualizing the Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
